PROTAC TG2 degrader-2
説明
特性
分子式 |
C47H57N9O6S |
|---|---|
分子量 |
876.1 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57N9O6S/c1-30-24-39(53-46(50-30)52-36-18-16-35(17-19-36)51-41(59)25-32-10-8-7-9-11-32)55(6)21-23-62-22-20-40(58)54-43(47(3,4)5)45(61)56-28-37(57)26-38(56)44(60)48-27-33-12-14-34(15-13-33)42-31(2)49-29-63-42/h7-19,24,29,37-38,43,57H,20-23,25-28H2,1-6H3,(H,48,60)(H,51,59)(H,54,58)(H,50,52,53)/t37-,38+,43-/m1/s1 |
InChIキー |
MDPJATLSGOIBLN-GJIZVKDCSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to PROTAC TG2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of PROTAC TG2 degrader-2, a selective degrader of Transglutaminase 2 (TG2). This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes complex biological processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound operates as a selective, competitive degrader targeting Transglutaminase 2 (TG2)[1][2][3][4]. As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein[5]. In the case of this compound, it is a von Hippel-Lindau (VHL)-based PROTAC, meaning it recruits the VHL E3 ubiquitin ligase[1].
The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to the fibronectin-interacting domain of TG2 and the VHL E3 ubiquitin ligase, forming a ternary TG2-PROTAC-VHL complex[6].
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the TG2 protein.
-
Proteasomal Degradation: The polyubiquitinated TG2 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades TG2 into small peptides, while the PROTAC molecule can be recycled to induce the degradation of another TG2 protein.
This targeted degradation approach effectively reduces the intracellular levels of TG2, thereby inhibiting its various tumor-promoting functions in cancer models[6]. The degradation of TG2 by this PROTAC has been shown to be dependent on the proteasome, as treatment with a proteasome inhibitor, MG132, prevents the reduction of TG2 levels[7].
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds.
| Compound | Binding Affinity (Kd) to TG2 | Reference |
| This compound (compound 7) | > 100 μM | [1][2][3][4] |
| PROTAC TG2 degrader-1 (compound 11) | 68.9 μM | [1][2] |
| Compound | Cell Line | Effect | Concentration | Time | Reference |
| This compound | OVCAR5, SKOV3 | Reduces TG2 levels | Concentration-dependent (up to 10 μM) | 6 hours | [3] |
| This compound | OVCAR5, SKOV3 | Inhibits cell adhesion to fibronectin | 10 μM | Not Specified | [3] |
| This compound | OVCAR5, SKOV3 | Inhibits cell migration | Up to 10 μM | Up to 24 hours | [3] |
| P374, P404, P405 (structurally related PROTACs) | Not Specified | Significant proteasome-dependent TG2 degradation | Not Specified | 24 hours | [6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Key Signaling Pathways Involving TG2
Transglutaminase 2 is a multifaceted enzyme implicated in various signaling pathways that promote tumorigenesis, including those involved in cell survival, adhesion, and migration.[6][8] Key pathways influenced by TG2 include NF-κB, TGF-β, and PI3K/Akt.[8] By degrading TG2, this compound can disrupt these pro-survival and pro-metastatic signals.
Caption: Simplified overview of TG2-mediated signaling pathways.
Experimental Workflow: Western Blot for TG2 Degradation
Caption: Workflow for assessing TG2 degradation via Western Blot.
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the evaluation of this compound.
Western Blotting for TG2 Degradation
This protocol is designed to quantify the levels of TG2 protein in cancer cells following treatment with this compound.
-
Cell Culture and Treatment: Ovarian cancer cell lines (e.g., OVCAR5, SKOV3) are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation and Detection: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TG2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading.
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
-
Cell Seeding: Cancer cells are seeded in a multi-well plate and grown to a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove detached cells and then treated with this compound at various concentrations or a vehicle control.
-
Imaging and Analysis: The wound area is imaged at different time points (e.g., 0, 12, 24 hours). The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. A delay in wound closure in treated cells compared to control cells indicates an inhibition of cell migration.
Proteasome Inhibition Assay
This experiment is conducted to confirm that the degradation of TG2 is dependent on the proteasome.
-
Pre-treatment with Proteasome Inhibitor: Cells are pre-treated with a proteasome inhibitor, such as MG132 (e.g., 10 µM), for a short period (e.g., 1-2 hours) to block proteasomal activity.
-
Co-treatment with PROTAC: Following pre-treatment, the cells are co-treated with this compound and the proteasome inhibitor for the desired duration.
-
Western Blot Analysis: Cell lysates are collected, and the levels of TG2 are assessed by Western blotting as described in protocol 4.1. If the degradation of TG2 is proteasome-dependent, the presence of the proteasome inhibitor will prevent the PROTAC-induced reduction in TG2 levels.
This technical guide provides a foundational understanding of the mechanism of action for this compound. The provided data, diagrams, and protocols are intended to support further research and development efforts in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Canberra IP [canberra-ip.com]
- 6. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
"PROTAC TG2 degrader-2" structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PROTAC TG2 degrader-2, a selective, competitive degrader targeting Transglutaminase 2 (TG2). This degrader has shown potential in preclinical studies for its ability to inhibit cell migration and decrease TG2 levels, particularly in the context of ovarian cancer research.
Core Compound Details
This compound, also identified as compound 7 in primary literature, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TG2.[1] It functions by simultaneously binding to TG2 and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to tag TG2 for proteasomal degradation.
Chemical Structure
The chemical structure of this compound is presented below. It consists of a ligand that binds to Transglutaminase 2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Chemical Structure of this compound (Compound 7) (Structure based on information from vendor and publication)
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C47H57N9O6S | [2] |
| Molecular Weight | 876.08 g/mol | [2] |
| Target | Transglutaminase 2 (TG2) | [1] |
| Binding Affinity (Kd) | > 100 μM | [1][2] |
| E3 Ligase Ligand | von Hippel-Lindau (VHL) | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |
Biological Activity and Quantitative Data
This compound has been demonstrated to effectively reduce the levels of TG2 in ovarian cancer cell lines and inhibit their migratory and adhesive properties.[1]
In Vitro Degradation of TG2
This compound induces the degradation of TG2 in a concentration-dependent manner. Western blot analysis in OVCAR5 and SKOV3 ovarian cancer cells showed a significant reduction in TG2 levels after 6 hours of treatment.[1]
| Cell Line | Treatment Concentration (µM) | Duration (hours) | TG2 Reduction |
| OVCAR5 | up to 10 | 6 | Concentration-dependent |
| SKOV3 | up to 10 | 6 | Concentration-dependent |
Inhibition of Cancer Cell Migration and Adhesion
Treatment with this compound at a concentration of 10 µM for up to 24 hours resulted in the inhibition of cell migration in both wound-healing and transwell migration assays in OVCAR5 and SKOV3 cells.[1] Furthermore, at the same concentration, it reduced the adhesion of these cells to fibronectin.[1]
| Assay | Cell Line | Concentration (µM) | Effect |
| Wound-Healing Assay | OVCAR5, SKOV3 | 10 | Inhibition of cell migration |
| Transwell Migration Assay | OVCAR5, SKOV3 | 10 | Inhibition of cell migration |
| Cell Adhesion Assay | OVCAR5, SKOV3 | 10 | Reduced adhesion to fibronectin |
Signaling Pathways
Transglutaminase 2 is a multifunctional enzyme involved in various signaling pathways that contribute to cancer progression, including cell survival, migration, and drug resistance. The degradation of TG2 by this compound is expected to impact these pathways.
Caption: Mechanism of Action for this compound.
References
PROTAC TG2 Degrader-2: A Technical Guide to Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PROTAC TG2 degrader-2, a selective, competitive degrader targeting Transglutaminase 2 (TG2). This document details its target engagement and binding affinity, supported by experimental methodologies and visual representations of key biological and experimental processes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, also referred to as compound 7 in some literature.
Table 1: Binding Affinity
| Compound | Target | Method | Binding Affinity (Kd) | Cell Lines |
| This compound | Transglutaminase 2 (TG2) | Isothermal Titration Calorimetry (ITC) | > 100 μM[1][2][3] | N/A |
Table 2: Target Engagement and Cellular Activity
| Compound | Activity | Assay | Concentration | Time Course | Cell Lines |
| This compound | Reduces TG2 protein levels | Western Blot | Up to 10 μM[1] | 6 hours (concentration-dependent)[1] | OVCAR5, SKOV3[1] |
| This compound | Inhibits cell migration | Wound-Healing Assay | 10 μM[1] | Up to 24 hours[1] | OVCAR5, SKOV3[1] |
| This compound | Inhibits cell migration | Transwell Migration Assay | 10 μM[1] | Up to 24 hours[1] | OVCAR5, SKOV3[1] |
| This compound | Reduces cell adhesion to fibronectin | Adhesion Assay | 10 μM[1] | Not Specified | OVCAR5, SKOV3[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for PROTAC-Induced TG2 Degradation
This protocol is designed to quantify the reduction in TG2 protein levels in cells treated with this compound.
Materials:
-
OVCAR5 or SKOV3 cell lines
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TG2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TG2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the TG2 band intensity to the loading control.
-
Wound-Healing (Scratch) Assay
This assay measures the effect of this compound on the collective migration of ovarian cancer cells.
Materials:
-
OVCAR5 or SKOV3 cell lines
-
Culture plates (e.g., 12-well or 24-well)
-
Sterile pipette tips (e.g., p200) or a cell scraper
-
This compound
-
Cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the Scratch:
-
Once the cells are confluent, use a sterile pipette tip to create a straight "scratch" or wound in the monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment: Add fresh medium containing this compound (e.g., 10 μM) or a vehicle control.
-
Imaging:
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images at subsequent time points (e.g., 6, 12, 24 hours) at the same position.
-
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the vehicle control.
Transwell Migration Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane in response to a chemoattractant, and the inhibitory effect of this compound.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
OVCAR5 or SKOV3 cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Preparation:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
-
Cell Seeding:
-
Resuspend serum-starved cells in serum-free medium containing either this compound (e.g., 10 μM) or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Processing:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
-
Analysis:
-
Wash the inserts and allow them to dry.
-
Count the number of stained, migrated cells in several fields of view under a microscope.
-
Compare the number of migrated cells in the treated group to the control group.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant TG2 protein
-
This compound
-
Identical, degassed buffer for both the protein and the PROTAC to minimize heats of dilution.
Procedure:
-
Sample Preparation:
-
Prepare a solution of purified TG2 protein in the assay buffer at a known concentration (e.g., 5-50 µM).
-
Prepare a solution of this compound in the identical buffer at a concentration 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the TG2 protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the PROTAC solution into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat-change peaks from each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound, a typical experimental workflow, and a relevant signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Simplified TG2 signaling pathways in ovarian cancer.
References
The Role of PROTAC TG2 Degrader-2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PROTAC TG2 degrader-2, also known as compound 7, a selective degrader of Tissue Transglutaminase 2 (TG2). This document outlines its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization, serving as a comprehensive resource for professionals in the field of targeted protein degradation and oncology drug development.
Introduction to this compound
Tissue Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including extracellular matrix stabilization, cell adhesion, and signal transduction.[1][2][3] Its upregulation and activation are associated with several pathological conditions, including cancer, where it is known to promote tumor progression and metastasis.[1][3] Traditional small-molecule inhibitors often target a single function of TG2, which may be insufficient to counteract its diverse pro-tumorigenic roles.[3]
Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the entire target protein, thereby ablating all its functions.[3] this compound (compound 7) is a heterobifunctional molecule designed to specifically induce the degradation of TG2.[1][2] It consists of a ligand that binds to TG2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This targeted degradation approach has shown promise in preclinical models for reducing the metastatic potential of ovarian cancer cells.[1][2]
Mechanism of Action
This compound operates via the ubiquitin-proteasome system to induce the degradation of its target protein, TG2. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to TG2 and the VHL E3 ubiquitin ligase, forming a ternary complex.[2]
-
Ubiquitination: The proximity induced by the PROTAC facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine (B10760008) residues on the surface of TG2.
-
Proteasomal Degradation: The polyubiquitinated TG2 is recognized and subsequently degraded by the 26S proteasome.[2]
-
Catalytic Cycle: After inducing degradation, this compound is released and can engage another TG2 molecule, acting in a catalytic manner.
This mechanism is confirmed to be proteasome-dependent, as treatment with the proteasome inhibitor MG132 rescues TG2 from degradation.[2]
Quantitative Data Summary
The efficacy of this compound has been evaluated through various in vitro experiments. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity and Degradation Profile
| Parameter | Value | Cell Lines | Notes |
| Binding Affinity (Kd) | > 100 μM | - | Isothermal Titration Calorimetry (ITC) measurement of binding to TG2. |
| TG2 Degradation | Concentration-dependent | OVCAR5, SKOV3 | Significant reduction observed at 10 μM after 6 hours of treatment. |
| Time to Max Degradation | ~6 hours | OVCAR5, SKOV3 | Maximal TG2 reduction was observed at the 6-hour time point. |
Data sourced from Valdivia et al., Journal of Medicinal Chemistry, 2023.
Table 2: Functional Effects on Ovarian Cancer Cells
| Assay | Effect of 10 μM this compound | Cell Lines | Statistical Significance |
| Cell Adhesion to Fibronectin | Significant reduction | OVCAR5, SKOV3 | p < 0.05 |
| Cell Migration (Wound Healing) | Significant inhibition | OVCAR5, SKOV3 | Data available in primary publication |
| Cell Migration (Transwell) | Significant inhibition | OVCAR5, SKOV3 | Data available in primary publication |
Data sourced from Valdivia et al., Journal of Medicinal Chemistry, 2023.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Western Blotting for TG2 Degradation
This protocol is used to quantify the levels of TG2 protein in cells following treatment with the degrader.
Materials:
-
OVCAR5 or SKOV3 cells
-
This compound (compound 7)
-
DMSO (vehicle control)
-
Proteasome inhibitor MG132 (for mechanism validation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-TG2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of TG2 degradation on the migratory capacity of cancer cells.
Materials:
-
OVCAR5 or SKOV3 cells
-
Culture plates
-
This compound
-
DMSO
-
Microscope with a camera
Procedure:
-
Cell Seeding: Plate cells in a culture dish to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing this compound (e.g., 10 μM) or DMSO.
-
Imaging: Capture images of the wound at the start of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure to quantify cell migration.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to an extracellular matrix component, fibronectin, after TG2 degradation.
Materials:
-
OVCAR5 or SKOV3 cells
-
96-well plates
-
Fibronectin
-
This compound
-
DMSO
-
Crystal Violet stain
-
Extraction buffer
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin and block with BSA.
-
Cell Treatment: Pre-treat cells in suspension with this compound (e.g., 10 μM) or DMSO for the desired time.
-
Cell Seeding: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for a specific period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Staining and Quantification: Fix the remaining adherent cells and stain with Crystal Violet. Solubilize the stain using an extraction buffer and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the number of adherent cells.
Conclusion
This compound (compound 7) is a valuable tool for studying the multifaceted roles of TG2 and represents a promising strategy for targeting TG2 in diseases such as ovarian cancer.[1][2] By inducing the complete degradation of the TG2 protein, this PROTAC effectively reduces cancer cell adhesion and migration in vitro.[1][2] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and potentially advance TG2-targeting PROTACs towards clinical applications.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
An In-depth Technical Guide to PROTAC TG2 Degrader-2 for Inducing TG2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide array of cellular processes, including cell adhesion, migration, and extracellular matrix remodeling.[1] Its dysregulation is associated with various diseases, notably cancer, where it can promote tumor growth and metastasis.[2] Traditional small molecule inhibitors often target a single enzymatic function of TG2, leaving its scaffolding and other non-enzymatic roles unaffected. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality by inducing the degradation of the entire target protein, thereby ablating all its functions.[3]
This technical guide provides a comprehensive overview of PROTAC TG2 degrader-2 (also referred to as compound 7 ), a selective, von Hippel-Lindau (VHL)-based PROTAC designed to induce the degradation of TG2.[4][5] This document details its mechanism of action, quantitative performance metrics, and the experimental protocols for its evaluation, intended to aid researchers in the application of this tool for studying TG2 biology and its potential as a therapeutic agent, particularly in the context of ovarian cancer.[4]
Core Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to TG2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By simultaneously binding to both TG2 and VHL, the PROTAC facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate TG2, marking it for recognition and subsequent degradation by the 26S proteasome.[3] This event leads to the effective removal of the TG2 protein from the cell.[4][5]
References
- 1. Isothermal titration calorimetry to determine association constants for high-affinity ligands | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
A Technical Deep Dive into PROTAC TG2 Degrader-2: A Selective Modulator of Transglutaminase 2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes, including cancer progression and metastasis. Its diverse roles make it a compelling therapeutic target. Traditional inhibitory approaches, however, may not fully abrogate its functions. Proteolysis-targeting chimeras (PROTACs) offer an alternative and potent strategy by inducing the targeted degradation of proteins. This technical guide provides a comprehensive overview of PROTAC TG2 degrader-2, a selective degrader of TG2. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, empowering researchers to explore its therapeutic potential.
Introduction to Transglutaminase 2 (TG2) and Its Role in Disease
Transglutaminase 2 is a calcium-dependent enzyme with a wide array of biological functions, including protein cross-linking, GTPase activity, and cell adhesion.[1][2] In the context of cancer, particularly ovarian cancer, elevated TG2 expression is associated with increased cell migration, invasion, and drug resistance.[1][3] TG2's involvement in multiple signaling pathways that drive cancer progression underscores its significance as a therapeutic target.[4][5] These pathways include the NF-κB, FAK, and PI3K/Akt signaling cascades, which are crucial for cell survival and metastasis.[4][5]
This compound: A Selective Approach
This compound is a novel heterobifunctional molecule designed to selectively target TG2 for degradation.[6] It consists of a ligand that binds to TG2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This tripartite complex formation facilitates the ubiquitination of TG2, marking it for degradation by the proteasome.[6] This "event-driven" pharmacology offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby nullifying all its functions.
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized in ovarian cancer cell lines. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | > 100 μM | - | [7] |
| Experiment | Cell Lines | Concentration | Time Point | Effect | Reference |
| TG2 Degradation | OVCAR5, SKOV3 | Up to 10 μM | 6 hours | Concentration-dependent reduction in TG2 levels | [7] |
| Cell Migration (Wound-Healing) | OVCAR5, SKOV3 | 10 μM | Up to 24 hours | Inhibition of cell migration | [7] |
| Cell Migration (Transwell) | OVCAR5, SKOV3 | 10 μM | Up to 24 hours | Inhibition of cell migration | [7] |
| Cell Adhesion to Fibronectin | OVCAR5, SKOV3 | 10 μM | - | Reduction in cell adhesion | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are step-by-step protocols for key experiments used to characterize this compound.
Western Blot for TG2 Degradation
This protocol is for assessing the degradation of TG2 in ovarian cancer cells following treatment with this compound.
Materials:
-
OVCAR5 or SKOV3 ovarian cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (and DMSO as vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
VHL ligand (for competition assay)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TG2
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for the desired time (e.g., 6 or 24 hours).[6]
-
For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor (e.g., 20 μM MG132) for 2 hours before adding the degrader.[6]
-
For E3 ligase competition assay, co-treat cells with the degrader and a VHL ligand (e.g., 10 μM).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TG2 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the TG2 band intensity to the loading control.
-
Calculate the percentage of TG2 degradation relative to the vehicle-treated control.
-
Wound-Healing (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of ovarian cancer cells.
Materials:
-
OVCAR5 or SKOV3 cells
-
Culture plates (e.g., 6-well plates)
-
Sterile p200 pipette tip or a scratcher
-
Cell culture medium
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to form a confluent monolayer.
-
Creating the Scratch: Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound (e.g., 10 μM) or DMSO.[7]
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).[7]
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration through a porous membrane.
Materials:
-
OVCAR5 or SKOV3 cells
-
Transwell inserts (with 8 μm pores) for 24-well plates
-
Serum-free medium and medium with FBS (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Preparation: Place Transwell inserts into the wells of a 24-well plate. Add medium with FBS to the lower chamber.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound (e.g., 10 μM) or DMSO and seed them into the upper chamber of the Transwell insert.[7]
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration.[7]
-
Cell Removal and Fixation: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol.
-
Staining and Counting: Stain the migrated cells with crystal violet. Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group.
Cell Adhesion Assay
This assay measures the ability of cells to adhere to an extracellular matrix protein, such as fibronectin.
Materials:
-
OVCAR5 or SKOV3 cells
-
96-well plates coated with fibronectin
-
Serum-free medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®) or a fluorescent dye (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Cell Preparation: Pre-treat cells with this compound (e.g., 10 μM) or DMSO for a specified time.[7]
-
Seeding: Seed the pre-treated cells onto the fibronectin-coated 96-well plates.
-
Incubation: Allow the cells to adhere for a defined period (e.g., 1-2 hours).
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a cell viability reagent or by pre-labeling cells with a fluorescent dye and measuring the fluorescence.
-
Data Analysis: Compare the adhesion of treated cells to the control cells.
TG2 Signaling Pathways in Cancer Metastasis
TG2 is a central node in several signaling pathways that promote cancer metastasis. Understanding these pathways provides context for the therapeutic potential of TG2 degradation.
References
- 1. Transglutaminase 2 in breast cancer metastasis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Outside-In Journey of Tissue Transglutaminase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Preclinical Profile of PROTAC TG2 Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for PROTAC TG2 degrader-2, a novel therapeutic agent designed to induce the degradation of Tissue Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in the pathology of various diseases, including cancer. This document compiles available quantitative data, detailed experimental methodologies, and visual representations of key biological processes to serve as a comprehensive resource for the scientific community.
Core Compound Profile
This compound, also identified as compound 7 in the primary literature, is a heterobifunctional molecule that engages the ubiquitin-proteasome system to selectively target and eliminate TG2 protein.[1][2] It is a von Hippel-Lindau (VHL)-based PROTAC, meaning it utilizes a ligand for the VHL E3 ubiquitin ligase to tag TG2 for degradation.[2]
Quantitative In Vitro Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound in ovarian cancer cell lines.
Table 1: Binding Affinity and Degradation Potency
| Parameter | Value | Cell Line(s) | Notes |
| Binding Affinity (Kd) | > 100 μM | - | Determined by Isothermal Titration Calorimetry (ITC). This indicates a relatively weak binding affinity to isolated TG2 protein.[2] |
| TG2 Degradation | Concentration- and time-dependent | OVCAR5, SKOV3 | Significant degradation observed at concentrations as low as 0.1 μM.[2] |
| Time to Max Degradation | 6 hours | OVCAR5, SKOV3 | After 6 hours of treatment, TG2 protein levels begin to recover.[2] |
Table 2: Functional Cellular Assays in Ovarian Cancer Cell Lines
| Assay | Cell Line | Treatment Concentration | Outcome | Statistical Significance |
| Wound-Healing Assay | OVCAR5 | 10 μM | Potent inhibition of cell migration. | p < 0.05 |
| SKOV3 | 10 μM | Potent inhibition of cell migration. | p < 0.05 | |
| Transwell Migration Assay | OVCAR5 | 10 μM | Potent inhibition of cell migration. | p < 0.05 |
| SKOV3 | 10 μM | Potent inhibition of cell migration. | p < 0.05 | |
| Cell Adhesion Assay | OVCAR5 | 10 μM | Reduced adhesion to fibronectin. | Not specified |
| SKOV3 | 10 μM | Reduced adhesion to fibronectin. | Not specified |
Mechanism of Action and Signaling Pathways
This compound effectuates the degradation of TG2 through the ubiquitin-proteasome pathway. The bifunctional nature of the molecule allows for the recruitment of the VHL E3 ubiquitin ligase to TG2, leading to the polyubiquitination of TG2 and its subsequent degradation by the proteasome.[1][2] The degradation of TG2 has been shown to be dependent on the proteasome, as co-treatment with the proteasome inhibitor MG132 abrogates the degrader's effect.[2]
By promoting the degradation of TG2, this compound disrupts downstream signaling pathways that contribute to cancer progression, particularly cell migration and adhesion. TG2 is known to interact with fibronectin and integrins, activating signaling cascades that promote cell motility.
References
Methodological & Application
Application Notes for PROTAC TG2 Degrader-2 in Ovarian Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] This document provides detailed protocols for the experimental use of "PROTAC TG2 degrader-2" (also referred to as compound 7), a selective degrader of Transglutaminase 2 (TG2).[1][2] TG2 is a multifunctional enzyme implicated in the progression and metastasis of several cancers, including ovarian cancer.[3] this compound has been shown to effectively reduce TG2 levels in ovarian cancer cell lines, leading to the inhibition of cell migration and adhesion.[1][2] These application notes provide a comprehensive guide for utilizing this PROTAC in a cell culture setting.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to TG2 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of TG2, marking it for degradation by the proteasome.[2][4] This targeted degradation approach offers a powerful method to study the functional consequences of TG2 loss in cancer cells.
Quantitative Data Summary
While specific DC50 and Dmax values for this compound are not publicly available in the reviewed literature, the following tables summarize the reported experimental conditions and observed effects.
| Cell Line | Concentration Range | Treatment Time | Observed TG2 Degradation |
| OVCAR5 | 0.1, 1, and 10 µM | 6 hours | Concentration-dependent reduction in TG2 levels.[1] |
| SKOV3 | 1 and 10 µM | 6 hours | Concentration-dependent reduction in TG2 levels.[1] |
| SKOV3 | 0.1, 0.3, 1, 3, 10, 30 µM | 2, 4, 6, 12 hours | Time and concentration-dependent degradation, with maximal degradation at 6 hours with 10 and 30 µM.[2] |
| Assay | Cell Line | Concentration | Treatment Time | Observed Effect |
| Wound-Healing Assay | OVCAR5 | 10 µM | 24 hours | Significant inhibition of cell migration (p < 0.05).[4][5] |
| Transwell Migration Assay | OVCAR5 | 10 µM | Not Specified | Significant inhibition of cell migration (p < 0.05).[4][5] |
| Wound-Healing Assay | SKOV3 | 10 µM | 12 hours | Significant inhibition of cell migration (p < 0.05).[1][5] |
| Transwell Migration Assay | SKOV3 | 10 µM | Not Specified | Significant inhibition of cell migration (p < 0.05).[4][5] |
| Cell Adhesion to Fibronectin | OVCAR5 | 10 µM | Not Specified | Significant reduction in cell adhesion (p < 0.05).[2][4] |
| Cell Adhesion to Fibronectin | SKOV3 | 10 µM | Not Specified | Significant reduction in cell adhesion (p < 0.05).[2][4] |
Signaling Pathways and Experimental Workflows
TG2-Mediated Signaling and PROTAC Intervention
The degradation of TG2 by this compound is expected to impact downstream signaling pathways regulated by TG2, such as the NF-κB pathway, which is involved in cell survival and inflammation.
Caption: this compound hijacks the ubiquitin-proteasome system to induce TG2 degradation, thereby inhibiting downstream signaling pathways like NF-κB and cellular processes such as migration and adhesion.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effectiveness of this compound in cell culture involves confirming target degradation and then assessing the functional consequences.
Caption: A stepwise workflow for characterizing the activity of this compound, from initial cell treatment to functional outcome analysis.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: OVCAR5 and SKOV3 ovarian cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound: Prepare a stock solution in DMSO. Store at -20°C or -80°C.[1] The final DMSO concentration in the culture medium should not exceed 0.1%.
Western Blot Analysis for TG2 Degradation
This protocol is to determine the extent of TG2 protein degradation following treatment with this compound.
-
Cell Seeding: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30 µM) for different time points (e.g., 2, 4, 6, 12, 24 hours).[2] Include a DMSO-treated vehicle control.
-
Proteasome Inhibition Control (Optional): To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 20 µM for 2 hours) before adding this compound.[4]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TG2 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the TG2 band intensity to the loading control.
Cell Migration (Wound-Healing) Assay
This assay assesses the effect of TG2 degradation on the migratory capacity of ovarian cancer cells.
-
Cell Seeding: Seed OVCAR5 or SKOV3 cells in 6-well plates and grow them to form a confluent monolayer.
-
Scratch Wound: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
PROTAC Treatment: Add fresh culture medium containing this compound (e.g., 10 µM) or DMSO as a control.[1]
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12 or 24 hours) using a microscope.[1]
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
-
Cell Preparation: Culture OVCAR5 or SKOV3 cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Assay Setup:
-
Add culture medium with 10% FBS (as a chemoattractant) to the lower chamber of a Transwell plate.
-
Resuspend the starved cells in serum-free medium containing this compound (e.g., 10 µM) or DMSO.[1]
-
Seed the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Cell Adhesion Assay
This protocol measures the ability of cells to adhere to an extracellular matrix protein, fibronectin.
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL) and incubate overnight at 4°C. Block non-specific binding with BSA.
-
Cell Preparation: Harvest OVCAR5 or SKOV3 cells and resuspend them in serum-free medium.
-
PROTAC Treatment: Incubate the cell suspension with this compound (e.g., 10 µM) or DMSO for a short period (e.g., 30 minutes).[1]
-
Cell Seeding: Seed the treated cells into the fibronectin-coated wells.
-
Adhesion Incubation: Allow the cells to adhere for a defined time (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Fix the adherent cells with paraformaldehyde and stain with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.
-
References
Application Notes and Protocols for PROTAC TG2 Degrader-2 in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROteolysis TArgeting Chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This document provides detailed application notes and protocols for the use of PROTAC TG2 degrader-2 , a selective degrader of Tissue Transglutaminase 2 (TG2), in the context of ovarian cancer research, specifically focusing on the OVCAR5 and SKOV3 cell lines. TG2 is a multifunctional enzyme implicated in cancer progression, including cell adhesion, migration, and survival. The degradation of TG2 by this compound offers a promising strategy to inhibit these pro-tumorigenic functions.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to TG2, a linker, and a ligand that recruits an E3 ubiquitin ligase. By simultaneously binding to both TG2 and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to ubiquitinate TG2, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for the sustained suppression of TG2 levels.
Caption: Mechanism of this compound action.
TG2 Signaling Pathway in Ovarian Cancer
In ovarian cancer, TG2 plays a crucial role in the tumor microenvironment by interacting with fibronectin (FN) and integrins on the cell surface. This interaction activates downstream signaling pathways, including the integrin-linked kinase (ILK), which in turn can activate pro-survival pathways such as β-catenin and NF-κB. These pathways contribute to increased cell proliferation, adhesion, and migration.
Caption: TG2 signaling pathway in ovarian cancer.
Experimental Workflow
A typical workflow to evaluate the efficacy of this compound in OVCAR5 and SKOV3 cell lines involves a series of in vitro assays to assess its impact on TG2 protein levels and associated cellular functions.
Caption: Experimental workflow for PROTAC evaluation.
Data Presentation
The following tables summarize the expected quantitative outcomes of treating OVCAR5 and SKOV3 cells with this compound based on available literature.
Table 1: Effect of this compound on TG2 Protein Levels
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | TG2 Protein Level Reduction (%) |
| OVCAR5 | 10 | 6 | Significant reduction |
| SKOV3 | 10 | 6 | Significant reduction |
Table 2: Functional Effects of this compound
| Assay | Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Cell Adhesion to Fibronectin | OVCAR5 | 10 | 24 | Reduced adhesion |
| SKOV3 | 10 | 24 | Reduced adhesion | |
| Cell Migration (Wound Healing) | OVCAR5 | 10 | 24 | Inhibited migration |
| SKOV3 | 10 | 24 | Inhibited migration | |
| Cell Migration (Transwell) | OVCAR5 | 10 | 24 | Inhibited migration |
| SKOV3 | 10 | 24 | Inhibited migration |
Experimental Protocols
Cell Culture
-
Cell Lines: OVCAR5 and SKOV3 human ovarian cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Western Blot for TG2 Degradation
-
Objective: To determine the extent of TG2 protein degradation following treatment with this compound.
-
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-TG2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed OVCAR5 and SKOV3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-TG2 antibody (typically 1:1000 dilution) and anti-GAPDH antibody (typically 1:5000 dilution) overnight at 4°C.[1][2]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:10000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound.
-
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[3]
-
Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell Adhesion Assay
-
Objective: To evaluate the effect of TG2 degradation on the adhesion of ovarian cancer cells to fibronectin.
-
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
96-well plates
-
Fibronectin (5 µg/mL for coating)[5]
-
BSA (1% for blocking)
-
Calcein AM
-
-
Protocol:
-
Coat wells of a 96-well plate with 5 µg/mL fibronectin overnight at 4°C. Block with 1% BSA.[5]
-
Pre-treat OVCAR5 and SKOV3 cells with this compound (e.g., 10 µM) for 24 hours.
-
Label the cells with Calcein AM.
-
Seed 4 x 10⁴ labeled cells per well and incubate for 1 hour at 37°C.[5]
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Cell Migration Assays
-
Objective: To assess the effect of TG2 degradation on collective cell migration.
-
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.[6]
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[7]
-
Wash with PBS to remove detached cells.
-
Add fresh media containing this compound (e.g., 10 µM) or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
-
Objective: To quantify the effect of TG2 degradation on chemotactic cell migration.
-
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free media and media with 10% FBS (chemoattractant)
-
Cotton swabs
-
Crystal violet stain
-
-
Protocol:
-
Pre-treat cells with this compound (e.g., 10 µM) for 24 hours.
-
Place transwell inserts into the wells of a 24-well plate. Add media with 10% FBS to the lower chamber.
-
Resuspend 5 x 10⁴ to 1 x 10⁵ pre-treated cells in serum-free media and add to the upper chamber of the transwell insert.[8]
-
Incubate for 24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
References
- 1. origene.com [origene.com]
- 2. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Revolutionizing Cancer Research: In Vitro Applications of PROTAC TG2 Degrader-2
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vitro use of PROTAC TG2 degrader-2, a selective degrader of Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in cancer progression, making it a compelling target for therapeutic intervention.
This compound, also referred to as compound 7, operates through the Proteolysis Targeting Chimera (PROTAC) technology. This bifunctional molecule recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to TG2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation approach offers a powerful tool to probe the function of TG2 and evaluate its potential as a therapeutic target in cancers, such as ovarian cancer.
Quantitative Summary of In Vitro Activity
The following tables summarize the effective concentrations and treatment times for this compound in ovarian cancer cell lines.
Table 1: Effective Concentrations of this compound for TG2 Degradation
| Cell Line | Concentration Range | Observation |
| OVCAR5 | 0.1 - 10 µM | Concentration-dependent degradation of TG2.[3] |
| SKOV3 | 1 - 10 µM | Concentration-dependent degradation of TG2.[3] |
Table 2: Time-Dependent Degradation of TG2 by this compound
| Cell Line | Concentration | Time Points | Observation |
| SKOV3 | 0.1, 0.3, 1, 3, 10, 30 µM | 2, 4, 6, 12, 24 hours | Time-dependent degradation with maximal degradation observed at 6 hours with higher concentrations (10 and 30 µM). TG2 levels began to recover at 12 hours.[2] |
Table 3: Functional In Vitro Assays with this compound
| Assay | Cell Line | Concentration | Incubation Time | Result |
| Wound-Healing Assay | OVCAR5 | 10 µM | 24 hours | Inhibition of cell migration.[3] |
| Wound-Healing Assay | SKOV3 | 10 µM | 12 hours | Inhibition of cell migration.[3] |
| Transwell Migration Assay | OVCAR5, SKOV3 | 10 µM | Up to 24 hours | Inhibition of cell migration.[3] |
| Adhesion Assay | OVCAR5, SKOV3 | 10 µM | Not specified | Reduced adhesion to fibronectin.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action of this compound.
Caption: Simplified TG2 Signaling Pathway in Cell Migration.
Caption: General Experimental Workflow for In Vitro Studies.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Protocol 1: Western Blot for TG2 Degradation
Objective: To determine the concentration- and time-dependent degradation of TG2 in ovarian cancer cells following treatment with this compound.
Materials:
-
OVCAR5 or SKOV3 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-TG2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Concentration-Response: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a fixed time (e.g., 6 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 2, 4, 6, 12, 24 hours).
-
Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG132) for 2 hours before adding this compound (10 µM) for 6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Probe for a loading control (GAPDH or β-actin) on the same membrane or a parallel blot.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize TG2 levels to the loading control.
-
Protocol 2: Wound-Healing (Scratch) Assay
Objective: To assess the effect of this compound on the collective migration of ovarian cancer cells.
Materials:
-
OVCAR5 or SKOV3 cells
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound
-
DMSO
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the "Wound":
-
Once cells are confluent, gently create a straight scratch through the center of the monolayer with a sterile 200 µL pipette tip.
-
Alternatively, use a culture insert to create a defined cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the medium with fresh serum-free or low-serum medium containing this compound (e.g., 10 µM) or DMSO.
-
Imaging:
-
Immediately capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the 0-hour time point for both treated and control groups.
-
Protocol 3: Transwell Migration Assay
Objective: To evaluate the effect of this compound on the chemotactic migration of individual ovarian cancer cells.
Materials:
-
OVCAR5 or SKOV3 cells
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
DMSO
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve the cells in serum-free medium for 12-24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.[4]
-
In the upper chamber (the insert), add the cell suspension (e.g., 5 x 10^4 cells) in serum-free medium containing either this compound (e.g., 10 µM) or DMSO.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not proliferation (e.g., 12-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.
-
-
Staining and Imaging:
-
Stain the fixed cells with Crystal Violet for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Image the lower surface of the membrane using a microscope.
-
-
Quantification:
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoresistant ovarian cancer enhances its migration abilities by increasing store-operated Ca2+ entry-mediated turnover of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Incubation Time for PROTAC TG2 degrader-2 Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] "PROTAC TG2 degrader-2" is a heterobifunctional molecule designed to selectively target Transglutaminase 2 (TG2) for degradation.[2][3] TG2 is a multifunctional enzyme implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer.[4][5] This PROTAC consists of a ligand that binds to TG2, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting the two.[6] This ternary complex formation facilitates the ubiquitination of TG2, marking it for subsequent degradation by the proteasome.[3] These application notes provide a comprehensive guide to determining the optimal incubation time for achieving maximal degradation of TG2 using "this compound" in ovarian cancer cell lines.
Signaling Pathway and Mechanism of Action
"this compound" operates by hijacking the cell's natural protein disposal machinery. The degrader simultaneously binds to TG2 and the VHL E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of TG2. The resulting polyubiquitinated TG2 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables summarize the time-dependent and concentration-dependent degradation of TG2 by "this compound" in ovarian cancer cell lines. The data is derived from densitometric analysis of western blots, with TG2 levels normalized to a loading control and expressed as a percentage of the vehicle-treated control.
Table 1: Time-Course of TG2 Degradation in SKOV3 Cells
| Incubation Time (hours) | TG2 Levels (% of Control) at 10 µM | TG2 Levels (% of Control) at 30 µM |
| 0 | 100% | 100% |
| 2 | ~70% | ~60% |
| 6 | ~30% (Optimal) | ~20% (Optimal) |
| 12 | ~50% | ~40% |
| 24 | ~80% | ~70% |
Table 2: Concentration-Dependent TG2 Degradation at 6 Hours
| Concentration (µM) | TG2 Levels (% of Control) in OVCAR5 Cells | TG2 Levels (% of Control) in SKOV3 Cells |
| 0 (Vehicle) | 100% | 100% |
| 0.1 | ~90% | ~95% |
| 1 | ~60% | ~70% |
| 10 | ~35% | ~30% |
| 30 | ~25% | ~20% |
Note: The data presented are representative and may vary depending on experimental conditions.
Experimental Protocols
Cell Culture
-
Cell Lines: OVCAR5 and SKOV3 human ovarian cancer cell lines.
-
Culture Medium: For OVCAR5 cells, use RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For SKOV3 cells, use McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: Subculture cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Time-Course Experiment for Optimal Degradation
This protocol outlines the steps to determine the optimal incubation time for TG2 degradation.
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Assays of PROTAC TG2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC TG2 degrader-2 is a selective, competitive degrader targeting Transglutaminase 2 (TG2).[1] This bifunctional molecule co-opts the ubiquitin-proteasome system to induce the degradation of TG2, a protein implicated in the progression of various diseases, including ovarian cancer.[2] In ovarian cancer, TG2 is associated with enhanced cell migration, invasion, and chemoresistance.[3][4] These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound in relevant cancer cell lines such as OVCAR5 and SKOV3.
Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein (in this case, TG2), a linker, and a ligand for an E3 ubiquitin ligase. This compound facilitates the formation of a ternary complex between TG2 and the E3 ligase, leading to the ubiquitination of TG2 and its subsequent degradation by the proteasome. This targeted degradation approach eliminates the entire protein, not just its enzymatic activity, offering a powerful tool to study protein function and a potential therapeutic modality.
Data Presentation
The efficacy of this compound can be quantified by determining its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[5] These values are typically derived from dose-response curves generated from western blot data.
Table 1: Degradation of TG2 by this compound in Ovarian Cancer Cell Lines
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| OVCAR5 | 6 | Value | Value |
| SKOV3 | 6 | Value | Value |
| OVCAR5 | 24 | Value | Value |
| SKOV3 | 24 | Value | Value |
| *Note: These are placeholder values. Actual values should be determined experimentally. |
Table 2: Effect of this compound on Ovarian Cancer Cell Migration
| Cell Line | Assay | Treatment Concentration (µM) | Inhibition of Migration (%) |
| OVCAR5 | Wound Healing | 10 | Value |
| SKOV3 | Wound Healing | 10 | Value |
| OVCAR5 | Transwell | 10 | Value |
| SKOV3 | Transwell | 10 | Value |
| *Note: These are placeholder values. Actual values should be determined experimentally. |
Experimental Protocols
Western Blot for TG2 Degradation
This protocol details the quantification of TG2 protein levels in cells treated with this compound.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TG2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed OVCAR5 or SKOV3 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 to 10 µM.[6]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate for the desired time points (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TG2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a primary antibody for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TG2 band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a nonlinear regression model.[7][8]
-
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Ovarian cancer cell lines (OVCAR5, SKOV3)
-
Complete growth medium
-
Serum-free medium
-
This compound
-
12- or 24-well plates
-
200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[9]
-
Incubate cells under standard conditions (37°C, 5% CO2).
-
-
Creating the Wound:
-
Once the cells are confluent, gently create a scratch in the monolayer using a sterile 200 µL pipette tip.[10]
-
Alternatively, use a culture-insert to create a more uniform cell-free gap.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh medium (serum-free or low-serum to minimize proliferation) containing the desired concentration of this compound (e.g., 10 µM) or vehicle control.[6]
-
Place the plate on a microscope and capture the first image (T=0) of the scratch in predefined locations for each well.
-
Incubate the plate and capture images at regular intervals (e.g., every 6, 12, 24 hours) until the wound in the control well is nearly closed.
-
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the rate of wound closure between treated and control wells.
-
Transwell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of individual cells.
Materials:
-
Ovarian cancer cell lines (OVCAR5, SKOV3)
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size for ovarian cancer cells) for 24-well plates[6]
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Procedure:
-
Preparation:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Resuspend cells in serum-free medium at a concentration of approximately 1 x 10^5 cells/mL.
-
In the cell suspension, add the desired concentration of this compound (e.g., 10 µM) or vehicle control.[6]
-
-
Cell Seeding:
-
Add a defined volume of the cell suspension (e.g., 200 µL) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 24 hours).
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Data Analysis:
-
Image the lower surface of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field.
-
Compare the number of migrated cells between treated and control wells to determine the percentage of inhibition.
-
Signaling Pathway
TG2 is involved in multiple signaling pathways that promote cancer progression, including the activation of NF-κB and integrin-mediated signaling, which in turn regulate cell adhesion, migration, and epithelial-to-mesenchymal transition (EMT).[1][11] By degrading TG2, this compound can potentially inhibit these downstream oncogenic pathways.
References
- 1. Extracellular Tissue Transglutaminase Activates Noncanonical NF-κB Signaling and Promotes Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Biological Significance of Tissue Transglutaminase in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoresistant ovarian cancer enhances its migration abilities by increasing store-operated Ca2+ entry-mediated turnover of focal adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. mdpi.com [mdpi.com]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
How to use "PROTAC TG2 degrader-2" in a laboratory setting
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of "PROTAC TG2 degrader-2" in a laboratory setting. This document outlines the degrader's mechanism of action, provides detailed protocols for key experiments, and summarizes relevant quantitative data.
Introduction
This compound is a selective and competitive degrader targeting Transglutaminase 2 (TG2)[1][2][3][4][5][6]. By hijacking the ubiquitin-proteasome system, this proteolysis-targeting chimera (PROTAC) facilitates the degradation of TG2, a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and survival. Aberrant TG2 expression is associated with the progression of several cancers, including ovarian cancer, making it a compelling therapeutic target[1][7][8]. This compound has been shown to decrease TG2 levels in ovarian cancer cells, leading to the inhibition of cell migration and adhesion[1][5]. These notes provide protocols for studying the effects of this compound in ovarian cancer cell lines such as OVCAR5 and SKOV3.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available data.
Table 1: Binding Affinity and Effective Concentrations
| Parameter | Value | Cell Lines | Reference |
| Binding Affinity (Kd) | > 100 μM | - | [1][2][3][4][5][6] |
| Effective Concentration (TG2 Degradation) | Up to 10 μM (within 6 hours) | OVCAR5, SKOV3 | [1][5] |
| Effective Concentration (Migration Inhibition) | 10 μM (up to 24 hours) | OVCAR5, SKOV3 | [1][5] |
| Effective Concentration (Adhesion Reduction) | 10 μM | OVCAR5, SKOV3 | [1][5] |
Signaling Pathways and Experimental Workflow
TG2 Signaling Pathway in Cancer
Transglutaminase 2 is a multifunctional enzyme that, when overexpressed in cancer, can activate several downstream signaling pathways promoting cell survival, proliferation, migration, and invasion. TG2 can interact with fibronectin and integrins, leading to the activation of Focal Adhesion Kinase (FAK) and downstream pathways such as PI3K/Akt. Additionally, TG2 can regulate the NF-κB signaling pathway, contributing to chemoresistance.
References
- 1. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling and Predicting the Cell Migration Properties from Scratch Wound Healing Assay on Cisplatin-Resistant Ovarian Cancer Cell Lines Using Artificial Neural Network | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. The Outside-In Journey of Tissue Transglutaminase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PROTAC TG2 Degrader-2 for Studying TG2 Function in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes, including cell adhesion, migration, survival, and extracellular matrix (ECM) remodeling.[1][2] In the context of cancer, elevated TG2 expression is often associated with a more aggressive phenotype, including increased metastasis and drug resistance.[1][3] The diverse functions of TG2 make it a challenging therapeutic target.[3]
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that offer a distinct advantage over traditional inhibitors.[4] Instead of merely blocking a protein's function, PROTACs hijack the cell's natural protein degradation machinery to eliminate the target protein entirely.[4] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
PROTAC TG2 degrader-2 is a selective and competitive degrader of TG2.[5] It has been shown to effectively reduce TG2 levels in ovarian cancer cells, leading to the inhibition of cell migration and adhesion to fibronectin.[5] These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of TG2 in cancer biology.
Mechanism of Action
This compound functions by inducing the selective degradation of the TG2 protein. This process eliminates the protein scaffold and prevents the activation of downstream pro-survival signaling cascades.
Data Presentation
In Vitro Efficacy of this compound in Ovarian Cancer Cells
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | > 100 µM | [5] |
| TG2 Degradation | OVCAR5, SKOV3 | Concentration-dependent reduction within 6 hours (up to 10 µM) | [5] |
| Cell Migration | OVCAR5, SKOV3 | Inhibition observed at 10 µM (up to 24 hours) | [5] |
| Cell Adhesion to Fibronectin | OVCAR5, SKOV3 | Reduction observed at 10 µM | [5] |
Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not publicly available in the reviewed literature.
Key Signaling Pathways Involving TG2 in Cancer
TG2 is a central node in several signaling pathways that promote cancer progression. Its degradation by this compound can disrupt these oncogenic signals.
Experimental Protocols
General Experimental Workflow
Protocol 1: Western Blot Analysis of TG2 Degradation
This protocol details the steps to quantify the degradation of TG2 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., OVCAR5, SKOV3)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against TG2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-TG2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize TG2 levels to the loading control.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours until the color develops.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This protocol measures the effect of this compound on the collective migration of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Culture plates (e.g., 24-well plate)
-
Sterile pipette tips (p200 or p10)
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate to form a confluent monolayer.
-
-
Creating the Wound:
-
Once confluent, create a straight scratch in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
-
Treatment:
-
Add fresh medium containing this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time.
-
Protocol 4: Cell Adhesion Assay on Fibronectin-Coated Plates
This protocol evaluates the impact of this compound on the adhesion of cancer cells to the extracellular matrix component fibronectin.
Materials:
-
Cancer cell lines
-
This compound
-
96-well tissue culture plates
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Crystal Violet stain
-
Extraction buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with BSA.
-
Wash the wells with PBS.
-
-
Cell Treatment and Seeding:
-
Pre-treat cells in suspension with this compound or vehicle control for a specified time.
-
Seed the treated cells into the coated wells.
-
-
Incubation:
-
Incubate for 30-60 minutes to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Staining and Quantification:
-
Fix the adherent cells with methanol.
-
Stain with Crystal Violet.
-
Wash away excess stain.
-
Solubilize the stain with extraction buffer.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of adherent cells relative to the vehicle control.
-
Disclaimer
This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. Always follow standard laboratory safety procedures.
References
- 1. PROTACs in Ovarian Cancer: Current Advancements and Future Perspectives | MDPI [mdpi.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PROTAC TG2 Degrader-2 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC TG2 degrader-2 is a selective, competitive degrader targeting Transglutaminase 2 (TG2).[1] This molecule has been shown to inhibit cell migration in ovarian cancer cell lines by inducing the proteasomal degradation of TG2.[1][2][3] These application notes provide detailed protocols for utilizing this compound in wound healing (scratch) and transwell migration assays, along with expected quantitative outcomes based on published data.
Transglutaminase 2 is a multifunctional enzyme implicated in various cellular processes, including cell adhesion, migration, and survival.[2][3] In cancer, particularly ovarian cancer, elevated TG2 expression is associated with increased metastasis.[2][3] this compound offers a novel approach to specifically target and eliminate TG2 protein, thereby inhibiting its pro-migratory functions.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound on the migration of ovarian cancer cell lines.
Table 1: Effect of this compound on OVCAR5 Cell Migration
| Assay Type | Treatment Group | Concentration (µM) | Incubation Time (hours) | Outcome | p-value | Reference |
| Wound Healing | Control (DMSO) | - | 24 | ~40% Wound Closure | < 0.05 | [Valdivia et al., 2023] |
| Wound Healing | This compound | 10 | 24 | ~20% Wound Closure | < 0.05 | [Valdivia et al., 2023] |
| Transwell Migration | Control (DMSO) | - | 24 | ~100 Migrated Cells/Field | < 0.05 | [Valdivia et al., 2023] |
| Transwell Migration | This compound | 10 | 24 | ~50 Migrated Cells/Field | < 0.05 | [Valdivia et al., 2023] |
Table 2: Effect of this compound on SKOV3 Cell Migration
| Assay Type | Treatment Group | Concentration (µM) | Incubation Time (hours) | Outcome | p-value | Reference |
| Wound Healing | Control (DMSO) | - | 12 | ~80% Wound Closure | < 0.0001 | [Valdivia et al., 2023] |
| Wound Healing | This compound | 10 | 12 | ~40% Wound Closure | < 0.0001 | [Valdivia et al., 2023] |
| Transwell Migration | Control (DMSO) | - | 24 | ~120 Migrated Cells/Field | < 0.05 | [Valdivia et al., 2023] |
| Transwell Migration | This compound | 10 | 24 | ~60 Migrated Cells/Field | < 0.05 | [Valdivia et al., 2023] |
Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for the wound healing assay.
Caption: TG2 signaling pathway in cell migration.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures collective cell migration.
Materials:
-
OVCAR5 or SKOV3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed OVCAR5 or SKOV3 cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Creating the Scratch:
-
Once cells are fully confluent, gently aspirate the culture medium.
-
Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer. A consistent width of the scratch is crucial for reproducible results.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove any detached cells.
-
-
Treatment:
-
Add fresh culture medium containing either this compound (final concentration of 10 µM) or an equivalent concentration of DMSO (vehicle control) to the respective wells.
-
-
Imaging (T=0):
-
Immediately place the plate on a microscope stage and capture images of the scratch in each well. Use reference points on the plate to ensure the same field of view is imaged each time.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO₂ incubator.
-
Incubate OVCAR5 cells for 24 hours and SKOV3 cells for 12 hours.
-
-
Final Imaging:
-
After the incubation period, image the same fields of the scratch as at T=0.
-
-
Data Analysis:
-
Measure the area of the scratch at T=0 and the final time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T=0 - Area at Final Time) / Area at T=0] x 100
-
Compare the percentage of wound closure between the this compound treated group and the vehicle control group.
-
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of individual cells.
Materials:
-
OVCAR5 or SKOV3 cells
-
Serum-free medium
-
Complete growth medium (chemoattractant)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Preparation of the Lower Chamber:
-
Add complete growth medium (containing serum as a chemoattractant) to the lower wells of a 24-well plate.
-
-
Cell Preparation:
-
Harvest OVCAR5 or SKOV3 cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Treat the cell suspension with either this compound (final concentration of 10 µM) or an equivalent concentration of DMSO (vehicle control).
-
-
Cell Seeding in the Upper Chamber:
-
Place the transwell inserts into the wells of the 24-well plate.
-
Add the treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator, allowing the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
-
Removal of Non-migrated Cells:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the upper chamber to remove any non-migrated cells.
-
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 10-15 minutes.
-
Stain the fixed cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Imaging and Quantification:
-
Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
-
Data Analysis:
-
Compare the average number of migrated cells between the this compound treated group and the vehicle control group.
-
References
Application Note: Analysis of Transglutaminase 2 (TG2) Degradation by PROTAC TG2 Degrader-2 using Western Blot
For Research Use Only.
Introduction
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and survival. Its dysregulation has been linked to several diseases, including cancer. PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively target and degrade specific proteins. PROTAC TG2 degrader-2 is a selective, competitive degrader of TG2, demonstrating potential as a tool for studying the roles of TG2 in pathologies such as ovarian cancer.[1] This application note provides a detailed protocol for the analysis of TG2 protein degradation in cell culture models upon treatment with this compound using western blot analysis.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The protocol involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the target protein (TG2) using a specific primary antibody. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent or fluorescent substrate allows for visualization and quantification of the protein of interest. This method allows for the assessment of the dose- and time-dependent degradation of TG2 induced by this compound.
Materials and Reagents
-
Cell Lines: OVCAR5 and SKOV3 ovarian cancer cell lines[1]
-
PROTAC: this compound
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody:
-
Anti-TG2/TGM2 antibody (Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Anti-GAPDH or Anti-β-actin antibody (as a loading control), used at the manufacturer's recommended dilution.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Protocol
The following diagram illustrates the general workflow for the western blot analysis of TG2 degradation.
Caption: Workflow for Western Blot Analysis of TG2.
Cell Culture and Treatment
-
Seed OVCAR5 or SKOV3 cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µM) for different time points (e.g., 6 and 24 hours).[1] Include a vehicle control (e.g., DMSO) in each experiment.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Sample Preparation for Electrophoresis
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-TG2 antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imager or by exposing the membrane to X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Quantify the band intensities using densitometry software. Normalize the TG2 band intensity to the corresponding loading control band intensity.
Data Presentation
The following table summarizes the expected results from a western blot analysis of TG2 levels in OVCAR5 and SKOV3 cells treated with this compound.
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Expected TG2 Protein Level |
| OVCAR5 | 0.1 | 6 | Reduced |
| OVCAR5 | 1 | 6 | Significantly Reduced |
| OVCAR5 | 10 | 6 | Maximally Reduced |
| OVCAR5 | 10 | 24 | Reduced |
| SKOV3 | 1 | 6 | Reduced |
| SKOV3 | 10 | 6 | Significantly Reduced |
| SKOV3 | 10 | 24 | Reduced |
Data is based on findings that this compound reduces TG2 levels in a concentration-dependent manner, with maximal degradation observed at 6 hours.[2]
Mechanism of Action of this compound
PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound specifically binds to TG2 and an E3 ligase (e.g., Von Hippel-Lindau, VHL), leading to the ubiquitination and subsequent proteasomal degradation of TG2.[2]
Caption: PROTAC-mediated TG2 Degradation Pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or different antibody. |
| Insufficient protein load | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different clone or manufacturer. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for the western blot analysis of TG2 protein degradation induced by this compound. This method is a reliable tool for researchers and drug development professionals to study the efficacy and mechanism of action of this novel PROTAC in relevant cellular models. The provided diagrams and data tables offer a clear understanding of the experimental workflow and expected outcomes.
References
"PROTAC TG2 degrader-2" supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC TG2 degrader-2 is a selective, competitive proteolysis-targeting chimera (PROTAC) designed to target Transglutaminase 2 (TG2) for degradation.[1] TG2 is a multifunctional enzyme implicated in a variety of cellular processes, and its upregulation is associated with cancer progression, metastasis, and drug resistance.[2] This document provides detailed information on the procurement of this compound, its applications in cancer research, and comprehensive protocols for key experiments.
Supplier and Purchasing Information
This compound, also identified as compound 7 in some literature, is available from several chemical suppliers for research purposes.[1][3] Below is a summary of purchasing information from prominent vendors.
| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |
| MedChemExpress | HY-155102 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Also known as compound 7. |
| AbMole BioScience | MCE-HY-155102 | Not specified | Inquire for details | States Kd > 100 μM. |
| MyBioSource | MBS5820977 | Not specified | Inquire for details | Lists gene name as TG2. |
| Cenmed | C007B-663123 | ≥99% | 5mg |
Chemical Properties:
-
Molecular Formula: C47H57N9O6S
-
Molecular Weight: 876.08 g/mol
Application Notes
This compound is a potent research tool for studying the biological functions of TG2 in various pathological conditions, particularly in cancer. It functions by inducing the selective degradation of TG2 through the ubiquitin-proteasome system.
Mechanism of Action
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action of this compound.
Role of TG2 in Cancer Signaling
Transglutaminase 2 is a key player in several signaling pathways that promote cancer cell survival, proliferation, invasion, and metastasis. Its degradation by this compound can disrupt these oncogenic signals.
Caption: TG2's central role in cancer signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound. These protocols are based on methodologies reported in the literature for this and similar compounds.[1]
Western Blot for TG2 Degradation
This protocol outlines the steps to measure the reduction in TG2 protein levels following treatment with this compound.
Experimental Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Cancer cell lines (e.g., OVCAR5, SKOV3)
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-TG2
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for desired time points (e.g., 6, 12, 24 hours). Include a DMSO-treated control.[1]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-TG2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the TG2 band intensity to the loading control.
-
Calculate the percentage of TG2 degradation relative to the DMSO control.
-
Wound-Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Procedure:
-
Seed cells in a 6-well plate and grow to confluency.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or DMSO.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration through a porous membrane.
Procedure:
-
Rehydrate the transwell inserts (8 µm pore size) with serum-free media.
-
Seed cancer cells in the upper chamber in serum-free media containing this compound or DMSO.
-
Add media supplemented with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 12-24 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Conclusion
This compound is a valuable chemical probe for investigating the roles of TG2 in cancer biology. The provided information and protocols offer a comprehensive guide for researchers to effectively utilize this compound in their studies, from sourcing the material to performing key functional assays. The ability to induce targeted degradation of TG2 opens up new avenues for exploring its therapeutic potential.
References
Troubleshooting & Optimization
"PROTAC TG2 degrader-2" hook effect and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC TG2 degrader-2. The information herein is designed to help users identify and resolve common experimental challenges, with a particular focus on the "hook effect," to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The "hook effect" is a phenomenon observed in experiments with PROTACs, including TG2 degrader-2, where a decrease in the degradation of the target protein (Transglutaminase 2) is seen at high concentrations of the PROTAC.[1] This results in a characteristic bell-shaped dose-response curve, which can be counterintuitive compared to the sigmoidal curves seen with traditional inhibitors.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][3] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein (TG2), the this compound, and an E3 ligase.[] However, when the PROTAC is in excess, it can independently bind to either TG2 or the E3 ligase, creating binary complexes (TG2-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase into proximity, thus hindering the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: How can the hook effect impact my experimental results with this compound?
A3: The primary consequence of the hook effect is the potential for misinterpretation of your experimental data.[1] This can lead to an inaccurate assessment of the potency and efficacy of this compound. Key parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation) may be incorrectly determined if the hook effect is not taken into account.[1]
Q4: I am not observing any degradation of TG2 at any concentration. What could be the problem?
A4: If you are not seeing any degradation, several factors could be at play:
-
Cell Permeability: PROTACs are relatively large molecules and may have poor cell permeability.[3] Ensure your chosen cell line is suitable, and you may consider conducting permeability assays.
-
E3 Ligase Expression: The E3 ligase recruited by this compound must be present in your cell line. You can confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) using methods like Western blot or qPCR.[3]
-
Compound Integrity: Verify that the this compound has been stored correctly and has not degraded. It is always best to use freshly prepared stock solutions.[3]
-
Western Blot Issues: Review your Western blot protocol for any potential problems, such as antibody concentrations, transfer efficiency, or blocking conditions.[3]
Q5: How can I confirm that the degradation of TG2 is dependent on the proteasome?
A5: To confirm that the observed degradation is proteasome-dependent, you can perform a co-treatment experiment.[3] By treating your cells with both this compound and a proteasome inhibitor (like MG132 or carfilzomib), you can determine if the degradation is blocked.[3] If the presence of the proteasome inhibitor prevents the degradation of TG2, it confirms a proteasome-mediated mechanism.[3]
Troubleshooting Guide: The Hook Effect
Problem: You observe a decrease in TG2 degradation at high concentrations of this compound.
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentration | Perform a comprehensive dose-response experiment with a wider range of concentrations, particularly at the higher end, to accurately define the bell-shaped curve and identify the optimal concentration for maximal degradation.[5] |
| Suboptimal Incubation Time | The kinetics of PROTAC-mediated degradation can differ between systems. Conduct a time-course experiment to pinpoint the optimal treatment duration for maximal TG2 degradation.[1] |
| Poor Ternary Complex Stability | The stability of the ternary complex is crucial for efficient degradation.[] Consider using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to characterize the formation and stability of the ternary complex.[5][6] Low cooperativity may suggest an unstable complex.[5] |
| Suboptimal Linker Design | The linker component of the PROTAC is critical for the formation of a stable ternary complex.[5] If the hook effect is persistent, it might indicate that the linker of this compound is not ideal for your specific experimental setup. While not a direct troubleshooting step for the end-user, being aware of the linker's importance can inform future experimental design and the selection of alternative degraders. |
Experimental Protocols
Dose-Response Analysis of TG2 Degradation
This protocol outlines the steps for determining the dose-response curve for this compound-mediated degradation of TG2.
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.01 nM to 10 µM) is recommended to identify the optimal concentration and observe a potential hook effect.[1] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Replace the existing medium with the medium containing the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration for each cell lysate using a standard method like a BCA assay.[7]
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for TG2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the protein bands.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TG2 band intensity to the loading control.
-
Plot the normalized TG2 levels against the logarithm of the this compound concentration to visualize the dose-response curve and identify the DC50 and Dmax values, as well as the onset of the hook effect.[3]
-
Representative Dose-Response Data
| This compound Conc. (nM) | Normalized TG2 Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.50 |
| 10 | 0.20 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.45 |
| 10000 | 0.70 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and reduced efficacy at higher concentrations.
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: The hook effect: ternary vs. binary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Optimizing "PROTAC TG2 degrader-2" concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of "PROTAC TG2 degrader-2".
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, competitive degrader of Transglutaminase 2 (TG2).[1][2][3][4][5] It is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein. One end of the PROTAC binds to the target protein (TG2), and the other end binds to an E3 ubiquitin ligase. This proximity facilitates the tagging of TG2 with ubiquitin, marking it for degradation by the proteasome.[6][7] Specifically, this compound is a VHL-based degrader.[6][7]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively reduce TG2 levels in ovarian cancer cell lines, specifically OVCAR5 and SKOV3 cells.[2][6][7]
Q3: What is the typical concentration range and incubation time for TG2 degradation?
A3: In OVCAR5 and SKOV3 cells, this compound has been shown to reduce TG2 levels in a concentration-dependent manner at concentrations up to 10 μM, with maximal degradation observed at 6 hours.[2][6][7] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line and experimental conditions.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This occurs because the formation of binary complexes (PROTAC-TG2 or PROTAC-E3 ligase) becomes more favorable than the productive ternary complex (TG2-PROTAC-E3 ligase) required for degradation. To avoid this, it is essential to test a broad range of concentrations to identify the optimal window for maximal degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low TG2 degradation | Suboptimal PROTAC concentration. | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 30 μM) to determine the optimal concentration.[6][7] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the time point of maximal degradation.[6][7] | |
| Low expression of the recruited E3 ligase (VHL) in the cell line. | Confirm VHL expression in your cell line using techniques like Western blotting or qPCR. | |
| Cell line is resistant to TG2 degradation. | Consider using a different cell line known to be sensitive to this degrader, such as OVCAR5 or SKOV3.[2] | |
| High cell toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the cytotoxic concentration (IC50) and use concentrations well below that for your degradation experiments. |
| Off-target effects. | Use a lower, more specific concentration of the PROTAC. Include a negative control (an inactive epimer of the PROTAC) if available to confirm that the observed effects are target-specific. | |
| Inconsistent results | Variability in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Instability of the PROTAC in solution. | Prepare fresh stock solutions and working dilutions for each experiment. Store the stock solution at -80°C for long-term storage and -20°C for short-term storage, protected from light.[2] |
Quantitative Data Summary
Table 1: Recommended Concentration and Time Course for TG2 Degradation in Ovarian Cancer Cells
| Cell Line | Concentration Range | Optimal Incubation Time for Max Degradation | Reference |
| OVCAR5 | Up to 10 μM | 6 hours | [2] |
| SKOV3 | 0.1 - 30 μM | 6 hours | [6][7] |
Experimental Protocols
Protocol: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration (DC50) and maximal degradation (Dmax) of this compound in your cell line of interest.
-
Cell Seeding:
-
Seed your cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
PROTAC Treatment (Dose-Response):
-
Prepare a series of dilutions of this compound in your cell culture medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μM, 10 μM, and 30 μM.[6][7]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a fixed time point (e.g., 6 hours, based on published data).[2][6][7]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for TG2 and the loading control using image analysis software.
-
Normalize the TG2 band intensity to the loading control for each sample.
-
Calculate the percentage of TG2 degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximal degradation percentage).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing PROTAC concentration.
Caption: Simplified overview of signaling pathways involving TG2.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
"PROTAC TG2 degrader-2" off-target effects investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC TG2 degrader-2. The information is intended for scientists and drug development professionals investigating the off-target effects of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, competitive degrader that targets Transglutaminase 2 (TG2).[1][2] It is a heterobifunctional molecule designed to bring TG2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TG2 by the proteasome.[3][4] This degradation has been shown to inhibit cell migration and reduce the adhesion of ovarian cancer cells to fibronectin.[1][3]
Q2: My global proteomics analysis shows changes in proteins other than TG2 after treatment with this compound. Are these known off-target effects?
While specific off-target effects for this compound are not extensively documented in publicly available literature, proteomic analyses of similar TG2-targeting PROTACs, such as P74, have identified changes in the expression of other proteins.[5] These changes can be due to several factors:
-
Direct off-target binding: The PROTAC may bind to and degrade proteins other than TG2.
-
Indirect effects: The degradation of TG2 can lead to downstream changes in signaling pathways that TG2 is involved in, such as cell adhesion and the PI3K/Akt pathway.[5]
-
Cellular stress responses: The introduction of a foreign molecule can induce stress responses that alter the proteome.
A thorough investigation using orthogonal methods is recommended to validate any potential off-target effects.
Q3: I am observing unexpected phenotypic effects in my cell-based assays. Could these be due to off-target activities of this compound?
Unexpected phenotypic changes could indeed be a result of off-target effects. Transglutaminase 2 is a multifunctional enzyme involved in various cellular processes, including cell death, survival, and fibrosis.[6] Therefore, its degradation could have wide-ranging effects. Additionally, off-target degradation of other proteins could lead to unforeseen biological consequences.[7] It is crucial to correlate any phenotypic changes with proteomic data and to perform validation experiments to confirm the involvement of specific off-target proteins.
Q4: How can I confirm that the degradation of a potential off-target protein is proteasome-dependent?
To confirm that the degradation of a potential off-target protein is dependent on the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132.[3][5] If the degradation of the protein is prevented in the presence of the proteasome inhibitor, it indicates that the degradation is mediated by the proteasome, which is consistent with the mechanism of action of PROTACs.[3]
Troubleshooting Guides
Problem 1: Inconsistent TG2 degradation levels in my experiments.
-
Possible Cause 1: Cell line variability.
-
Troubleshooting: Ensure that the cell line used expresses sufficient levels of both TG2 and the E3 ligase recruited by the PROTAC. E3 ligase expression can vary significantly between different cell lines, which can impact PROTAC efficacy.[7]
-
-
Possible Cause 2: Suboptimal PROTAC concentration or treatment time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal TG2 degradation. Degradation is often time-dependent, with maximal degradation observed at specific time points, after which protein levels may start to recover.[3]
-
-
Possible Cause 3: Issues with compound stability or solubility.
-
Troubleshooting: Ensure proper storage and handling of the this compound to maintain its stability.[1] Prepare fresh stock solutions and ensure complete solubilization in the appropriate solvent before treating the cells.
-
Problem 2: Global proteomics data reveals a large number of proteins with altered abundance, making it difficult to identify true off-targets.
-
Possible Cause 1: High PROTAC concentration leading to non-specific effects.
-
Troubleshooting: Use the lowest effective concentration of this compound that still achieves significant degradation of TG2. This can help to minimize off-target effects.
-
-
Possible Cause 2: Difficulty in distinguishing direct off-targets from downstream effects.
-
Troubleshooting: Employ time-resolved proteomics to differentiate between early, direct degradation events and later, indirect changes in the proteome.[8] Additionally, integrate your proteomics data with pathway analysis tools to identify potential downstream signaling effects resulting from TG2 degradation.
-
-
Possible Cause 3: Lack of appropriate controls.
-
Troubleshooting: Include a negative control, such as an inactive epimer of the PROTAC that can bind to the target but not recruit the E3 ligase, to distinguish between target-specific degradation and other cellular effects.
-
Experimental Protocols
Global Proteomics Analysis by LC-MS/MS
This protocol provides a general workflow for identifying potential off-target proteins.
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and for different durations. Include vehicle-treated cells as a control.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an appropriate enzyme, such as trypsin.[9]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from each condition with isobaric tags to enable multiplexing and accurate relative quantification.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[9]
-
Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.[9]
Target Validation by Western Blotting
This protocol is for validating the degradation of specific proteins identified from global proteomics.[9]
-
Sample Preparation: Treat cells with this compound as in the proteomics experiment. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the potential off-target proteins. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Quantitative Data Summary
Table 1: Hypothetical Global Proteomics Data for this compound
| Protein | Function | Fold Change (vs. Vehicle) | p-value |
| TG2 | Target Protein | -4.5 | < 0.001 |
| Protein X | Kinase | -2.8 | < 0.01 |
| Protein Y | Transcription Factor | -1.5 | > 0.05 |
| Protein Z | Structural Protein | 1.2 | > 0.05 |
Table 2: Dose-Response of TG2 and Potential Off-Target Protein X Degradation
| Concentration (µM) | % TG2 Degradation | % Protein X Degradation |
| 0.1 | 25% | 5% |
| 1 | 85% | 40% |
| 10 | 90% | 65% |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Hypothetical off-target signaling pathway.
Caption: Troubleshooting workflow for off-target investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Canberra IP [canberra-ip.com]
- 5. Abstract 403: Characterization of PROTACs for targeting tissue transglutaminase 2 (TG2) in cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Degradome analysis to identify direct protein substrates of small-molecule degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
"PROTAC TG2 degrader-2" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC TG2 degrader-2. The information addresses common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 7) is a selective, competitive degrader of Transglutaminase 2 (TG2).[1][2] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the TG2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This degradation of TG2 has been shown to inhibit cell migration in ovarian cancer cells.[1]
Q2: What is the reported binding affinity of this compound for TG2?
The binding affinity (Kd) of this compound for TG2 has been reported to be greater than 100 μM.[1][5][6]
Q3: What are the known solubility limitations of this compound?
This compound has limited aqueous solubility, which has been noted to preclude its evaluation at concentrations above 10 μM in cellular assays.[3] Its solubility is reportedly lower than similar compounds with more hydrophilic linkers, such as those containing a longer polyethylene (B3416737) glycol (PEG) chain.[3]
Q4: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[5] If prepared as a stock solution in a solvent such as DMSO, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1][5] It is advisable to protect the solution from light and avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
Symptoms:
-
Precipitation observed when diluting a DMSO stock solution into aqueous media (e.g., cell culture medium, assay buffer).
-
Inconsistent results in cellular or biochemical assays.
-
Inability to reach desired final concentrations in experiments.
Possible Causes:
-
High lipophilicity and molecular weight, which are common characteristics of PROTACs.[7]
-
The single PEG group in the linker of this compound may not be sufficient to confer adequate aqueous solubility.[3]
Solutions:
| Strategy | Recommendation | Rationale |
| Solvent Optimization | Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into aqueous buffer, do so gradually while vortexing or sonicating to aid dissolution. Keep the final concentration of the organic solvent low (typically <0.5%) to minimize effects on cells or protein activity. | Many organic solvents can dissolve lipophilic compounds more effectively than aqueous solutions. A low final concentration of the organic solvent is crucial to avoid artifacts in biological experiments. |
| Use of Solubilizing Agents | Consider the addition of a non-ionic surfactant such as Tween-20 or Pluronic F-68 to the aqueous buffer at a low concentration (e.g., 0.01-0.1%). | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. |
| Formulation Strategies | For in vivo studies or more complex experimental systems, advanced formulation strategies such as the preparation of amorphous solid dispersions (ASDs) with polymers like HPMCAS could be explored.[8][9][10][11][12] | ASDs can enhance the dissolution and solubility of poorly soluble compounds by preventing crystallization and maintaining the drug in a higher energy amorphous state. |
Issue 2: Instability of this compound in Experimental Conditions
Symptoms:
-
Loss of compound activity over the time course of an experiment.
-
Inconsistent results between experiments performed on different days.
-
Observation of degradation products in analytical assays (e.g., LC-MS).
Possible Causes:
-
Hydrolytic Instability: The linker or other functional groups within the PROTAC molecule may be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH.[7]
-
Metabolic Instability: If working with cell-based assays or in vivo models, the compound may be metabolized by cellular enzymes, such as cytochrome P450s.[7]
-
Freeze-Thaw Instability: Repeated freeze-thaw cycles of stock solutions can lead to compound degradation or precipitation.
Solutions:
| Strategy | Recommendation | Rationale |
| Aliquoting Stock Solutions | Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. | This prevents the degradation that can occur with repeated temperature changes. |
| pH and Buffer Selection | Use freshly prepared buffers and maintain a physiological pH (around 7.4) unless the experimental design requires otherwise. | Extreme pH values can accelerate the hydrolysis of susceptible chemical bonds. |
| Assess Metabolic Stability | If metabolic instability is suspected, perform a metabolic stability assay using liver microsomes. | This will help to determine the rate of metabolic clearance and identify potential metabolic liabilities of the compound. |
| Control Experiments | Include appropriate controls in your experiments, such as a time-zero measurement or a compound-free vehicle control, to assess the stability of the compound over the duration of the assay. | This allows for the normalization of data and helps to distinguish between compound instability and other experimental variables. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a working solution of this compound for in vitro cellular assays with minimal precipitation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Pre-warmed cell culture medium or assay buffer
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes and store at -80°C.
-
For preparing the working solution, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to obtain intermediate concentrations.
-
To prepare the final working concentration, add the desired volume of the intermediate DMSO solution to the pre-warmed aqueous buffer. Crucially, add the DMSO solution to the aqueous buffer and not the other way around. Mix immediately and thoroughly by gentle vortexing or inversion.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute working solution or incorporating a solubilizing agent as described in the troubleshooting guide.
Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the metabolic stability of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high metabolic clearance)
-
Negative control (e.g., a compound with known low metabolic clearance)
-
Acetonitrile (B52724) with an internal standard for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <1%).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the PROTAC working solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the degradation rate and half-life.
Visualizations
Caption: this compound mechanism of action and TG2 signaling.
Caption: Workflow for preparing this compound working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - Simulations Plus [simulations-plus.com]
"PROTAC TG2 degrader-2" troubleshooting guide for poor degradation
This technical support center provides troubleshooting guidance for researchers encountering poor degradation of Transglutaminase 2 (TG2) using PROTAC TG2 degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to selectively induce the degradation of Transglutaminase 2 (TG2). It functions by simultaneously binding to TG2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of TG2, marking it for degradation by the cell's proteasome. This process is intended to abolish all functions of the TG2 protein, offering a comprehensive approach to studying its roles.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been shown to reduce the levels of TG2 in ovarian cancer cell lines, specifically OVCAR5 and SKOV3 cells.[1][3]
Q3: What is the expected timeframe and concentration for TG2 degradation with this PROTAC?
A3: In OVCAR5 and SKOV3 cells, this compound has been observed to reduce TG2 levels in a concentration-dependent manner, with maximal degradation typically seen at 6 hours of treatment with concentrations up to 10 μM.[1][3] However, it's important to note that TG2 levels may start to recover by 12 to 24 hours.[1]
Troubleshooting Guide for Poor Degradation
Experiencing low or no degradation of TG2 is a common challenge in PROTAC-based experiments. This guide provides a step-by-step approach to identify and resolve potential issues.
Problem: No or minimal degradation of TG2 observed.
A systematic evaluation of the PROTAC mechanism of action is necessary to pinpoint the cause of poor degradation. The key stages to investigate are:
-
Compound Integrity and Activity
-
Cellular Permeability and Target Engagement
-
Ternary Complex Formation
-
Ubiquitination and Proteasomal Degradation
Step 1: Verify Compound Integrity and Experimental Setup
Before delving into complex cellular assays, it is crucial to ensure the integrity of the PROTAC and the basic experimental parameters are optimal.
Is the this compound solution prepared and stored correctly?
PROTACs can be sensitive to storage conditions. Ensure the compound has been stored as recommended and that fresh dilutions are prepared for each experiment.
Is the concentration range appropriate?
A wide dose-response experiment is critical to identify the optimal concentration for degradation and to rule out the "hook effect," a phenomenon where degradation efficiency decreases at very high PROTAC concentrations.[4][5]
| Parameter | Recommended Range | Purpose |
| Concentration Range | 0.1 nM to 30 µM | To determine DC50 and Dmax and identify the hook effect.[1] |
| Treatment Time | 2, 4, 6, 12, 24 hours | To identify the optimal degradation window.[1] |
Step 2: Assess Cellular Permeability and Target Engagement
For the PROTAC to work, it must first enter the cell and bind to its target, TG2.
Is this compound cell-permeable?
The relatively large size of PROTACs can limit their ability to cross the cell membrane.[6] While direct permeability data for TG2 degrader-2 may not be readily available, poor permeability is a common reason for lack of activity.
Recommended Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells.[7] The binding of the degrader to TG2 will increase its thermal stability, leading to a shift in its melting curve.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cells with this compound at various concentrations, including a vehicle control.
-
Heating: Heat cell lysates across a range of temperatures to induce denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins via centrifugation.
-
Detection: Analyze the amount of soluble TG2 in each sample by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[8]
Step 3: Evaluate Ternary Complex Formation
The formation of a stable ternary complex between TG2, this compound, and the E3 ligase is essential for ubiquitination.[7][9]
Is a stable ternary complex being formed?
Even if the PROTAC binds to both TG2 and the E3 ligase individually, it may not efficiently bring them together.
Recommended Experiment: Co-Immunoprecipitation (Co-IP)
Co-IP can be used to verify the formation of the ternary complex within the cells.[7]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat cells with the optimal concentration of this compound and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., VHL or CRBN) or TG2.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot to detect the presence of all three components: TG2, the E3 ligase, and the PROTAC (if a tagged version is available).[8]
Step 4: Confirm Ubiquitination and Proteasome-Dependent Degradation
The final steps of the PROTAC mechanism involve the ubiquitination of the target protein and its subsequent degradation by the proteasome.
Is TG2 being ubiquitinated?
Recommended Experiment: In-Cell Ubiquitination Assay
This assay determines if TG2 is being marked for degradation.
Experimental Protocol: In-Cell Ubiquitination Assay
-
Cell Treatment: Treat cells with this compound. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[7]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer).
-
Immunoprecipitation: Perform immunoprecipitation for TG2.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and probe with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated samples (especially with proteasome inhibitor co-treatment) indicates successful ubiquitination.[10]
Is the degradation proteasome-dependent?
Recommended Experiment: Proteasome Inhibitor Co-treatment
If the degradation is mediated by the proteasome, inhibiting it should "rescue" TG2 from being degraded.
Experimental Protocol: Proteasome Inhibitor Co-treatment
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132) for 1-2 hours before adding this compound.[11]
-
Western Blot Analysis: Lyse the cells and perform a Western blot for TG2. A rescue of TG2 levels in the co-treated sample compared to the sample treated with the PROTAC alone confirms a proteasome-dependent mechanism.[1]
Summary of Key Experimental Parameters
| Assay | Purpose | Key Reagents | Expected Outcome |
| Dose-Response Western Blot | Determine DC50, Dmax, and hook effect | This compound, TG2 antibody, loading control antibody | Bell-shaped degradation curve. |
| Cellular Thermal Shift Assay (CETSA) | Confirm target engagement in cells | This compound, TG2 antibody | Increased thermal stability of TG2.[7] |
| Co-Immunoprecipitation (Co-IP) | Verify ternary complex formation | This compound, TG2 antibody, E3 ligase antibody | Detection of TG2, E3 ligase, and PROTAC in the same complex. |
| In-Cell Ubiquitination Assay | Detect ubiquitination of TG2 | This compound, proteasome inhibitor (e.g., MG132), ubiquitin antibody | Increased poly-ubiquitinated TG2. |
| Proteasome Inhibitor Co-treatment | Confirm proteasome-dependent degradation | This compound, proteasome inhibitor (e.g., MG132) | Rescue of TG2 degradation.[1] |
Visual Troubleshooting Guide and Workflows
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor TG2 degradation.
Caption: Experimental workflow for Western Blot analysis of TG2 degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of PROTAC TG2 degrader-2 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of PROTAC TG2 degrader-2 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, competitive degrader of Transglutaminase 2 (TG2).[1] It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from cells.[2] this compound works by simultaneously binding to TG2 and an E3 ubiquitin ligase (specifically, von Hippel-Lindau or VHL).[3] This proximity induces the ubiquitination of TG2, marking it for degradation by the proteasome, the cell's natural protein disposal system. This process effectively reduces the levels of TG2 in cancer cells, which has been shown to inhibit cell migration.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in reducing TG2 levels and inhibiting cell migration in ovarian cancer cell lines, specifically OVCAR5 and SKOV3 cells.[1] The expression of TG2 can vary across different ovarian cancer cell lines.[4][5]
Q3: What is the optimal concentration and treatment time for TG2 degradation?
A3: this compound reduces TG2 levels in a concentration-dependent manner, with effects observed at concentrations up to 10 µM.[1] Maximal degradation is typically observed after 6 hours of treatment.[6][7] However, it is always recommended to perform a dose-response and time-course experiment in your specific cell line to determine the optimal conditions.
Q4: How can I confirm that TG2 degradation is proteasome-dependent?
A4: To confirm that the degradation of TG2 by this compound is mediated by the proteasome, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with MG132 should prevent the degradation of TG2, resulting in TG2 levels comparable to the vehicle control.[6][7]
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell-based assays.
Problem 1: Low or No TG2 Degradation
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 30 µM) to identify the optimal concentration for TG2 degradation in your specific cell line.[6][7] |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the time point of maximal TG2 degradation.[6][7] |
| Low Endogenous TG2 Expression | Confirm the basal expression level of TG2 in your cell line by Western blot.[4][5] If expression is low, consider using a different cell line with higher endogenous TG2 levels. |
| Poor Cell Permeability | While less common for this specific degrader, poor cell permeability can be a general issue for PROTACs. Ensure proper solubilization of the compound. |
| VHL E3 Ligase Not Expressed or Inactive | Confirm the expression of VHL in your cell line via Western blot or qPCR. |
| Compound Degradation | Ensure proper storage of the this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment. |
Problem 2: "Hook Effect" Observed (Reduced Degradation at High Concentrations)
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. This results in a bell-shaped dose-response curve. |
| Solution | Extend the dose-response curve to include lower concentrations to identify the optimal degradation window and avoid the "hook effect". |
Problem 3: Inconsistent Results in Cell Migration Assays
| Possible Cause | Troubleshooting Steps |
| Incomplete TG2 Degradation | Correlate the cell migration results with TG2 degradation levels by performing a Western blot in parallel. Ensure that the treatment conditions are sufficient to induce significant TG2 degradation. |
| Variability in Wound Healing Assay | Standardize the scratch creation and imaging process. Use a consistent tool to create the wound and mark the imaging areas to ensure the same field is captured at each time point. |
| Variability in Transwell Assay | Ensure a single-cell suspension before seeding into the transwell insert. Optimize the incubation time to allow for sufficient migration without overcrowding. |
| Cell Proliferation Affecting Migration Readout | If the assay duration is long, cell proliferation can confound the migration results. Consider using a proliferation inhibitor (e.g., Mitomycin C) or shortening the assay time. |
Quantitative Data Summary
Table 1: Concentration-Dependent Degradation of TG2 by this compound in Ovarian Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Result |
| OVCAR5 | 0.1, 1, 10 | 6 and 24 | Reduced the level of TG2[1] |
| SKOV3 | 1, 10 | 6 and 24 | Reduced the level of TG2[1] |
| SKOV3 | 0.1, 0.3, 1, 3, 10, 30 | 6 | Maximum inhibition at higher concentrations[6][7] |
Table 2: Time-Dependent Degradation of TG2 by this compound in SKOV3 Cells
| Concentration (µM) | Incubation Time (hours) | Result |
| 0.1, 0.3, 1, 3, 10, 30 | 2, 6, 12, 24 | Maximum degradation observed at 6 hours[6][7] |
Experimental Protocols
Western Blot for TG2 Degradation
-
Cell Seeding and Treatment: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed OVCAR5 or SKOV3 cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing this compound or vehicle control.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Migration Assay
-
Chamber Preparation: Place transwell inserts (with 8 µm pores) into a 24-well plate. Add complete medium to the lower chamber to act as a chemoattractant.
-
Cell Seeding: Resuspend OVCAR5 or SKOV3 cells in serum-free medium and seed them into the upper chamber of the transwell insert. Add this compound or vehicle control to the upper chamber.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cell migration.
-
Staining and Counting:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.
-
Count the number of migrated cells in several random fields under a microscope.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for assessing degrader efficacy.
Caption: Troubleshooting decision tree for low degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs in Ovarian Cancer: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Transglutaminase 2 regulates ovarian cancer metastasis by modulating the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
"PROTAC TG2 degrader-2" minimizing cytotoxicity in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC TG2 Degrader-2. The information is designed to help minimize cytotoxicity and ensure successful experimental outcomes.
Troubleshooting Guide
Q1: I am observing significant cytotoxicity with this compound, even at low concentrations. What are the potential causes?
Unexpected cytotoxicity can stem from several factors:
-
On-Target Toxicity: The degradation of Transglutaminase 2 (TG2) itself can trigger apoptosis or cell cycle arrest, particularly in cell lines where TG2 is highly expressed and plays a pro-survival role. TG2 is known to be involved in activating survival pathways such as NF-κB and Akt.[1][2]
-
Off-Target Toxicity: The PROTAC molecule may be degrading proteins other than TG2. This can occur if the ligands have an affinity for other proteins, leading to unintended degradation.
-
Ligand-Specific Effects: The individual small molecules that bind to TG2 or the E3 ligase may have their own cytotoxic effects, independent of protein degradation.
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the PROTAC molecule due to its unique genetic makeup and protein expression profile.
-
Compound Purity and Stability: Impurities from the synthesis process or degradation of the compound in the cell culture media could be cytotoxic.
-
Experimental Conditions: Factors such as high concentrations of solvents (e.g., DMSO), prolonged incubation times, or suboptimal cell health can contribute to increased cell death.
Q2: How can I distinguish between on-target and off-target cytotoxicity?
Several control experiments can help you determine the source of the observed cytotoxicity:
-
Inactive Epimer Control: If available, use a stereoisomer of the E3 ligase ligand that does not bind to the E3 ligase. If this control molecule does not cause cytotoxicity, it suggests that the observed cell death is dependent on the engagement of the E3 ligase and subsequent protein degradation.
-
Ligand-Only Controls: Test the TG2-binding and E3 ligase-binding small molecules separately. This will help identify if either component possesses inherent cytotoxicity.
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor, such as MG132. A reduction in cytotoxicity following proteasome inhibition indicates that the cell death is dependent on the proteasomal degradation machinery, a hallmark of PROTAC-mediated effects.[3][4]
-
TG2 Knockout/Knockdown Cells: Utilize CRISPR or shRNA to generate a cell line that does not express TG2. If this compound is not cytotoxic in these cells, it strongly suggests that the toxicity is an on-target effect.
Q3: What strategies can I employ to minimize the cytotoxicity of this compound in my experiments?
To reduce unwanted cytotoxicity, consider the following optimization strategies:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that effectively degrades TG2 without causing excessive cell death.
-
Shorten Incubation Time: Conduct a time-course experiment to determine the earliest time point at which significant TG2 degradation occurs, minimizing the exposure of cells to the compound.
-
Use Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) and consider using an inactive version of the PROTAC if available.
-
Consider the Cell Type: The sensitivity to TG2 degradation can vary between different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule designed to induce the selective degradation of Transglutaminase 2 (TG2). It consists of a ligand that binds to TG2 and another ligand that recruits an E3 ubiquitin ligase. By bringing TG2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of TG2, marking it for degradation by the proteasome.
Q2: What are the known downstream effects of TG2 degradation?
Degradation of TG2 has been shown to inhibit the migration of ovarian cancer cells.[3][4] TG2 is involved in various signaling pathways that promote cell survival, invasion, and chemoresistance, including the NF-κB and FAK/Akt pathways.[1][2] Therefore, its degradation can lead to a reduction in these pro-tumorigenic activities.
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-TG2 or PROTAC-E3 ligase) rather than the productive ternary complex (TG2-PROTAC-E3 ligase), thus inhibiting degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for TG2 degradation.
Quantitative Data Summary
The following table presents a summary of hypothetical data from experiments with this compound to illustrate how to present your findings.
| Experiment | Cell Line | Concentration (µM) | TG2 Degradation (%) | Cell Viability (%) | Interpretation |
| Dose-Response | OVCAR-3 | 0.1 | 25 | 95 | Minimal degradation and cytotoxicity. |
| 1 | 70 | 60 | Effective degradation with moderate cytotoxicity. | ||
| 10 | 85 | 30 | High degradation but significant cytotoxicity. | ||
| Time-Course | OVCAR-3 | 1 | 4 hours | 40 | 80 |
| 8 hours | 75 | 65 | |||
| 24 hours | 80 | 55 | |||
| Proteasome Inhibition | OVCAR-3 | 1 | 20 | 85 | Degradation and cytotoxicity are proteasome-dependent. |
| (with MG132) |
Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the concentration-dependent effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest (e.g., OVCAR-3)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Western Blot for TG2 Degradation
This protocol assesses the degradation of TG2 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-TG2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against TG2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
-
Quantify the band intensities to determine the percentage of TG2 degradation relative to the loading control.
Visualizations
Signaling Pathways
Caption: TG2 signaling pathways promoting cancer cell survival and invasion.
Experimental Workflow
Caption: Workflow for assessing cytotoxicity and degradation of this compound.
Logical Relationship for Troubleshooting
Caption: Logical approach to troubleshooting high cytotoxicity.
References
"PROTAC TG2 degrader-2" overcoming experimental variability
Welcome to the technical support center for PROTAC TG2 Degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and to offer solutions for common challenges encountered while working with this targeted protein degrader. This compound is a VHL-based degrader designed to induce the proteasome-dependent degradation of Tissue Transglutaminase (TG2), an enzyme implicated in pathological conditions such as cancer.[1][2][3][4] Successful application of this tool requires careful experimental design and execution.
Troubleshooting Guide
Experimental variability can arise from multiple sources. This guide addresses common problems, their potential causes, and actionable solutions to ensure reproducible and reliable results.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Poor TG2 Degradation | 1. Low Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[5][6]2. Low E3 Ligase Expression: The recruited E3 ligase (Von Hippel-Lindau, VHL) may not be sufficiently expressed in the chosen cell line.[7][8]3. High Target Protein Synthesis: The rate of new TG2 synthesis may be counteracting the rate of degradation.[9]4. Compound Instability: The degrader may be unstable in the cell culture medium.[5]5. Incorrect Concentration: The concentration used may be too low for efficacy or too high, leading to the "hook effect".[5][10][11][12] | 1. Confirm Uptake: If possible, use mass spectrometry to confirm the intracellular concentration of the degrader.2. Verify VHL Expression: Confirm VHL protein expression in your cell line using Western blot or qPCR.3. Time-Course Experiment: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal degradation window before new protein synthesis dominates.[9]4. Assess Stability: Evaluate the stability of the degrader in your specific media over the experiment's time course.5. Optimize Concentration: Perform a detailed dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration (DC50) and observe any potential hook effect.[5][7] |
| "Hook Effect" Observed (Decreased degradation at high concentrations) | Formation of Binary Complexes: At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (TG2-PROTAC or PROTAC-VHL) rather than the required ternary complex (TG2-PROTAC-VHL) needed for degradation.[5][7][10][11][12] | 1. Use Optimal Concentration: Operate within the optimal concentration range identified from your dose-response curve. Avoid concentrations significantly higher than the DC50 or where the bell-shaped curve begins.2. Biophysical Assays: If available, use techniques like TR-FRET or SPR to directly measure ternary complex formation at different concentrations to understand the relationship between complex formation and degradation.[5][13] |
| High Well-to-Well Variability | 1. Inconsistent Cell Health/Density: Variations in cell passage number, confluency, or overall health can impact the ubiquitin-proteasome system's efficiency.[5]2. Pipetting Inaccuracy: Inaccurate dispensing of the degrader or reagents.3. Edge Effects in Plates: Evaporation or temperature gradients in the outer wells of microplates. | 1. Standardize Cell Culture: Use cells within a consistent, low passage number range. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment.2. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use reverse pipetting for viscous solutions.3. Minimize Edge Effects: Avoid using the outer wells of plates for critical experiments or fill them with sterile PBS/media to create a humidity barrier. |
| Unexplained Cell Toxicity | 1. Off-Target Degradation: The degrader may be causing the degradation of other essential proteins.[14][15]2. Target-Related Toxicity: The degradation of TG2 itself may be cytotoxic to the specific cell line.3. Vehicle Toxicity: The solvent (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Assess Off-Targets: Use unbiased proteomics (mass spectrometry) to identify unintended protein degradation.[14][16][17]2. Validate On-Target Effect: Use a negative control (e.g., an inactive epimer of the PROTAC) that binds to TG2 but does not recruit VHL to see if toxicity is target-dependent.3. Control for Vehicle: Ensure the final vehicle concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a heterobifunctional molecule. One end binds to Tissue Transglutaminase (TG2), and the other end binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex (TG2–Degrader–VHL), which brings TG2 into close proximity with the E3 ligase. The ligase then tags TG2 with ubiquitin chains, marking it for destruction by the cell's proteasome. The degrader is then released to repeat the cycle.
Q2: How do I confirm that TG2 degradation is proteasome-dependent? A2: To confirm the mechanism, you should perform a co-treatment experiment. Treat cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132 (typically 10-20 µM) or bortezomib. If the degradation is proteasome-dependent, co-treatment with the inhibitor should "rescue" TG2 from degradation, meaning TG2 levels will remain high compared to treatment with the degrader alone.[18][19][20]
Q3: Which cell lines are suitable for experiments with this compound? A3: Suitable cell lines must express both the target protein (TG2) and the recruited E3 ligase (VHL). Ovarian cancer cell lines such as OVCAR5 and SKOV3 have been shown to be effective systems for TG2 degradation studies.[18] It is crucial to verify the expression of both TG2 and VHL in your chosen cell line via Western blot before starting degradation experiments.
Q4: What are the typical DC50 and Dmax values I should expect? A4: The half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) are cell line-dependent. For TG2 degraders, you can expect DC50 values in the nanomolar range. Dmax values typically range from 70% to over 95% degradation. Below is a table with representative data based on published findings for TG2 degraders.[18]
Q5: How can I assess the functional consequences of TG2 degradation? A5: TG2 is involved in cell adhesion and migration.[1][2][3] Functional consequences can be measured using in vitro assays such as scratch-wound healing assays or transwell migration assays. Successful degradation of TG2 by the PROTAC should lead to a measurable reduction in the cells' migratory and adhesive capabilities.[18]
Quantitative Data Summary
The following table presents representative data for this compound in commonly used ovarian cancer cell lines. Note that these values are illustrative and should be determined empirically in your own system.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Key Findings |
| OVCAR5 | 24 | ~50 - 150 | >90% | Highly effective degradation of TG2. |
| SKOV3 | 24 | ~100 - 300 | >85% | Significant TG2 degradation achieved. |
| OVCAR5 | 48 | ~25 - 100 | >95% | Degradation is stable and sustained over longer periods.[18] |
Visual Diagrams
Caption: Mechanism of Action for this compound.
Caption: Standard workflow for evaluating TG2 protein degradation. ***dot digraph "Troubleshooting_Flowchart" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
Start [label="Problem:\nNo TG2 Degradation\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is VHL E3 ligase\nexpressed in cell line?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="Confirm VHL expression\nvia Western Blot.\nIf absent, switch cell line.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check2 [label="Is degradation rescued\nby proteasome inhibitor\n(e.g., MG132)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action2 [label="If no, degradation is not\nproteasome-mediated.\nRe-evaluate compound.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check3 [label="Have you performed a full\ndose-response curve\n(e.g., 0.1 nM - 10 µM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="Perform detailed dose-response\nto rule out hook effect and\nfind optimal concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Problem Solved:\nDegradation Pathway\nConfirmed/Optimized", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check1; Check1 -> Action1 [label="No"]; Check1 -> Check2 [label="Yes"]; Check2 -> Action2 [label="No"]; Check2 -> Check3 [label="Yes"]; Check3 -> Action3 [label="No"]; Check3 -> Success [label="Yes"]; }
References
- 1. Collection - Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) | Semantic Scholar [semanticscholar.org]
- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Assay for Proteasome-Dependent Protein Degradation and Ubiquitinated Proteins | Springer Nature Experiments [experiments.springernature.com]
- 20. Assay for proteasome-dependent protein degradation and ubiquitinated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
"PROTAC TG2 degrader-2" long-term stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and effective use of PROTAC TG2 degrader-2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is crucial to use a freshly opened, anhydrous grade of DMSO to ensure maximum solubility and stability.[1][2]
Q2: What are the recommended storage conditions for this compound in solid form and in solution?
A2: Proper storage is critical to maintain the integrity of the compound. For the solid (powder) form, it is recommended to store at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is advisable to protect the solution from light.[1][2]
Q3: How can I ensure the stability of my this compound stock solution?
A3: To ensure the stability of your stock solution, we recommend the following practices:
-
Use a high-quality, anhydrous solvent like DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
Q4: I am observing incomplete degradation of TG2 in my experiments. What could be the cause?
A4: Incomplete degradation of the target protein can be due to several factors:
-
Suboptimal Concentration: The concentration of the PROTAC may not be optimal. It is recommended to perform a dose-response experiment to determine the optimal concentration for TG2 degradation.
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-TG2 or PROTAC-E3 ligase) instead of the necessary ternary complex for degradation, leading to reduced efficiency. A full dose-response curve will help identify this effect.
-
Incubation Time: The incubation time may be insufficient. Time-course experiments are recommended to determine the optimal duration for maximal degradation. For TG2 degrader-2, maximal degradation has been observed at around 6 hours in some cell lines.[4]
-
Cellular Factors: The expression levels of the E3 ligase and the turnover rate of the TG2 protein in your specific cell line can influence the degradation efficiency.
Q5: My experimental results are inconsistent. What should I check?
A5: Inconsistent results can stem from variability in solution preparation and handling. Ensure that you are preparing fresh dilutions from a properly stored stock solution for each experiment. Adhering to a standardized protocol for solution preparation and experimental procedures is crucial for reproducibility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms in the stock solution upon storage. | Poor solubility or degradation to an insoluble product. | Prepare a more dilute stock solution. Ensure the use of anhydrous DMSO. If precipitation persists, a brief sonication might help redissolve the compound. |
| Loss of compound activity in a cell-based assay. | Degradation in the culture medium or adsorption to plasticware. | Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. Consider using low-binding microplates. |
| No TG2 degradation is observed. | Incorrect compound concentration, insufficient incubation time, or issues with the detection method. | Perform a dose-response (e.g., 0.1 to 10 µM) and a time-course (e.g., 2, 4, 6, 12, 24 hours) experiment.[4] Verify the specificity and sensitivity of your primary antibody for Western blotting. |
| High background in Western blot. | Non-specific antibody binding or issues with blocking. | Optimize your Western blot protocol, including the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and antibody concentrations. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability of this compound.
| Form | Storage Temperature | Duration of Stability | Recommended Solvent |
| Solid (Powder) | -20°C | 3 years | N/A |
| 4°C | 2 years | N/A | |
| In Solution | -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Data compiled from manufacturer datasheets.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Centrifuge the vial of solid this compound at low speed to ensure the powder is at the bottom.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in low-binding tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2][3]
Protocol 2: Western Blot Analysis of TG2 Degradation
-
Cell Seeding: Seed your cells of interest (e.g., OVCAR5 or SKOV3 ovarian cancer cells) in a multi-well plate and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specific duration (e.g., 6 hours).[2][4] Include a vehicle control (DMSO).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of TG2 degradation relative to the vehicle control.
Visualizations
Signaling Pathways Involving TG2
Caption: TG2 is a multifunctional protein involved in various signaling pathways that regulate cell proliferation, survival, and migration.
Experimental Workflow for Stability Assessment
Caption: A generalized workflow for assessing the long-term stability of this compound in solution.
References
Technical Support Center: PROTAC TG2 Degrader-2 In Vivo Studies
Welcome to the technical support center for researchers utilizing PROTAC TG2 degrader-2 in in vivo studies. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 7 in some literature, is a selective, competitive degrader of Transglutaminase 2 (TG2).[1] It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to recruit an E3 ubiquitin ligase to the target protein (TG2), leading to its ubiquitination and subsequent degradation by the proteasome. Specifically, it is a Von Hippel-Lindau (VHL)-based degrader.[2][3][4] This targeted degradation approach aims to abolish all functions of TG2, which is implicated in various pathological conditions, including cancer.[2][3][5]
Q2: What are the known in vitro effects of this compound?
A2: In vitro studies using ovarian cancer cell lines (OVCAR5 and SKOV3) have demonstrated that this compound induces concentration-dependent degradation of TG2.[1][4][6] It has been shown to inhibit cell migration and reduce the adhesion of these cancer cells to fibronectin.[1][6]
Q3: Is there any published in vivo data for this compound?
A3: As of the latest available information, specific in vivo efficacy and pharmacokinetic data for this compound (compound 7) have not been extensively published. Research has indicated the need for the development of more potent and in vivo-efficient TG2 degraders, suggesting that in vivo studies are an emerging area.[2][3][4][5] However, recent studies on other novel TG2-targeting PROTACs have shown promise in in vivo models, such as reducing omental colonization in ovarian cancer models.[7]
Q4: What are the general challenges associated with in vivo studies of PROTACs?
A4: PROTACs, due to their larger molecular weight and complex structures, often present challenges in vivo. These can include poor aqueous solubility, low cell permeability, and suboptimal pharmacokinetic properties, which may lead to rapid clearance from the body.[8] Formulation of these molecules for preclinical studies can be challenging, and issues like the "hook effect" (reduced degradation at very high concentrations) need to be considered.
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Lack of target degradation in tumor tissue | Poor Bioavailability/Exposure: The PROTAC may not be reaching the tumor at sufficient concentrations due to poor absorption, rapid metabolism, or inefficient distribution. | Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine the concentration of the PROTAC in plasma and tumor tissue over time.[9] This will help in optimizing the dosing regimen. Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption. Options include using co-solvents, cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][10] |
| Inefficient Ternary Complex Formation in Vivo: The in vivo environment might not be conducive to the formation of the E3 ligase-PROTAC-target protein complex. | Re-evaluate In Vitro Potency: Confirm the degradation efficiency in relevant cell lines before extensive in vivo work. Consider Alternative E3 Ligase Binders: If VHL-based recruitment is inefficient in the target tissue, exploring PROTACs with binders for other E3 ligases (e.g., Cereblon) might be beneficial. | |
| High variability in tumor response among animals | Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. | Refine Dosing Technique: Ensure precise and consistent administration, for example, by using calibrated equipment for oral gavage or intravenous injections. Formulation Stability: Check the stability of your formulation over the course of the experiment. |
| Biological Variability: Differences in tumor establishment, growth rate, and animal metabolism. | Increase Group Size: Use a sufficient number of animals per group to account for biological variability. Monitor Tumor Growth: Start treatment when tumors have reached a consistent, predetermined size. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Off-Target Effects: The PROTAC may be degrading other proteins besides TG2. | In Vitro Off-Target Screening: Perform proteomics-based off-target screening to identify other potential targets. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | Include Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between compound and vehicle toxicity. Test Alternative Vehicles: Explore different, well-tolerated vehicles. | |
| "Hook Effect" observed in dose-response studies | Excessive PROTAC Concentration: At very high concentrations, the formation of binary complexes (PROTAC-TG2 or PROTAC-VHL) can outcompete the formation of the productive ternary complex. | Dose-Response Optimization: Conduct a careful dose-escalation study to identify the optimal therapeutic window that maximizes target degradation without inducing the hook effect.[11] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (Compound 7)
| Cell Line | Concentration | Time | Effect | Reference |
| OVCAR5 | 10 µM | Up to 24h | Inhibition of cell migration | [1][6] |
| SKOV3 | 10 µM | Up to 24h | Inhibition of cell migration | [1][6] |
| OVCAR5 | 10 µM | - | Reduced adhesion to fibronectin | [1] |
| SKOV3 | 10 µM | - | Reduced adhesion to fibronectin | [1] |
| OVCAR5 | Up to 10 µM | 6h | Concentration-dependent reduction of TG2 levels | [1][4][6] |
| SKOV3 | Up to 10 µM | 6h | Concentration-dependent reduction of TG2 levels | [1][4][6] |
| SKOV3 | 0.1 - 30 µM | 0, 2, 6, 12, 24h | Maximum TG2 degradation observed at 6h with higher concentrations | [4][6] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in an Ovarian Cancer Xenograft Model
-
Animal Model: Utilize female immunodeficient mice (e.g., NOD-SCID or NSG) aged 6-8 weeks.
-
Cell Line and Implantation: Subcutaneously implant a human ovarian cancer cell line known to express high levels of TG2 (e.g., SKOV3) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or its stability confirmed.
-
Dosing: Administer the compound and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined schedule (e.g., once daily).
-
Efficacy Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at interim time points), collect tumor and plasma samples.
-
Analyze tumor lysates by Western blot or mass spectrometry to quantify the levels of TG2 protein relative to a loading control (e.g., GAPDH or actin) and the vehicle control group.
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) and correlate it with the extent of target degradation.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Simplified TG2 signaling in cancer and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) | Semantic Scholar [semanticscholar.org]
- 3. Collection - Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of PROTAC TG2 Degrader-2 and Small Molecule Inhibitors for Targeting Tissue Transglutaminase 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between a novel PROTAC (Proteolysis Targeting Chimera) degrader, PROTAC TG2 degrader-2, and traditional small molecule inhibitors targeting Tissue Transglutaminase 2 (TG2). TG2 is a multifunctional enzyme implicated in a variety of cellular processes, and its dysregulation is associated with numerous diseases, including cancer. This document will delve into their distinct mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Executive Summary
Targeting TG2 has emerged as a promising therapeutic strategy. Small molecule inhibitors have traditionally been the primary approach, aiming to block the enzyme's catalytic activity or its interaction with other proteins. In contrast, this compound represents a newer modality designed to induce the selective degradation of the entire TG2 protein. This fundamental difference in their mechanism of action leads to distinct biological consequences, which will be explored in this guide.
Mechanism of Action
Small Molecule Inhibitors: These compounds typically function in one of two ways:
-
Active Site Inhibition: They bind to the catalytic site of TG2, preventing it from carrying out its transamidation activity.
-
Protein-Protein Interaction Inhibition: They disrupt the interaction of TG2 with its binding partners, such as fibronectin (FN), which is crucial for cell adhesion and migration.[1]
This compound: This heterobifunctional molecule works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2] It consists of three components: a ligand that binds to TG2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing TG2 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of TG2, marking it for degradation by the proteasome.[2][3] This results in the elimination of the entire TG2 protein, including its enzymatic and non-enzymatic scaffolding functions.
Signaling Pathway of TG2
Experimental Workflow for Evaluation
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and representative small molecule inhibitors.
Table 1: Potency of TG2 Degradation by this compound
| Compound | Cell Line | Assay | DC50 | Dmax (%) | Time Point (h) |
| This compound (Compound 7) | SKOV3 | Western Blot | Not explicitly calculated, but significant degradation observed at 0.1 µM | >90% at 10 µM | 6 |
| This compound (Compound 7) | OVCAR5 | Western Blot | Not explicitly calculated, but significant degradation observed at 0.1 µM | >90% at 10 µM | 6 |
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[4] Dmax: The maximum percentage of protein degradation achieved.[4] Data estimated from graphical representations in the source publication.[5][6]
Table 2: Potency of TG2 Inhibition by Small Molecule Inhibitors
| Compound | Target | Assay | IC50 / Kᵢ |
| TG53 | TG2-FN Interaction | ELISA | IC50 not explicitly stated, but >70% inhibition at 10 µM |
| MT4 | TG2-FN Interaction | ELISA | IC50 not explicitly stated, but potent inhibition observed |
| NC9 | TG2 (irreversible) | Enzymatic Assay | k_inact/K_I approaching 10^6 M⁻¹min⁻¹ |
| Compound 8j (MD102) | TG2 | Enzymatic Assay | IC50 = 0.35 µM |
IC50: The half-maximal inhibitory concentration. k_inact/K_I: A measure of the efficiency of an irreversible inhibitor.[7][8]
Table 3: Functional Effects on Cell Migration
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound (Compound 7) | OVCAR5, SKOV3 | Wound-healing, Transwell | 10 µM | Inhibition of cell migration |
| TG53 | Ovarian Cancer Cells | Bioassays | Not specified | Potent inhibition of cell migration and invasion |
| MT4 | Ovarian Cancer Cells | In vivo dissemination model | Not specified | Inhibition of ovarian cancer cell adhesion to the peritoneum |
| NC9 | Mesothelioma Cancer Stem Cells | Invasion Assay | Not specified | Reduction in cell migration (invasion) |
Detailed Experimental Protocols
1. Western Blot for TG2 Degradation
-
Objective: To qualitatively and semi-quantitatively assess the reduction in TG2 protein levels following treatment with this compound.
-
Materials:
-
Cell lines (e.g., OVCAR5, SKOV3)
-
This compound, DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against TG2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[2]
-
2. Cell Migration Assays
-
A. Wound-Healing (Scratch) Assay
-
Objective: To assess collective cell migration.
-
Protocol:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing the test compound (PROTAC or inhibitor) or vehicle control.
-
Image the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Measure the area of the gap at each time point to quantify the rate of wound closure.
-
-
-
B. Transwell Migration Assay
-
Protocol:
-
Place Transwell inserts with a porous membrane into the wells of a multi-well plate.
-
Add media containing a chemoattractant (e.g., serum) to the lower chamber.
-
Seed cells in serum-free media in the upper chamber, along with the test compound or vehicle control.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
3. TG2 Enzyme Activity Assay (Colorimetric)
-
Objective: To measure the transamidation activity of TG2 in the presence of small molecule inhibitors.
-
Principle: This assay typically measures the incorporation of a primary amine substrate (e.g., biotinylated peptide) into a glutamine-containing protein substrate, which is coated on a microplate. The amount of incorporated biotin (B1667282) is then detected using a streptavidin-enzyme conjugate and a colorimetric substrate.[13]
-
Protocol (General):
-
Coat a microplate with a glutamine-containing substrate.
-
Add TG2 enzyme, Ca²⁺, a reducing agent (like DTT), and the biotinylated amine substrate to the wells.
-
Add the small molecule inhibitor at various concentrations.
-
Incubate to allow the enzymatic reaction to proceed.
-
Wash the plate to remove unbound reagents.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
This compound and small molecule inhibitors represent two distinct and valuable strategies for targeting TG2. Small molecule inhibitors offer a traditional approach by blocking specific functions of the TG2 protein. In contrast, this compound provides a novel method to eliminate the entire TG2 protein, thereby abrogating all of its functions. The choice between these modalities will depend on the specific therapeutic context and the desired biological outcome. The data presented in this guide demonstrates the potential of both approaches and provides a framework for their comparative evaluation. Further head-to-head studies in relevant disease models are warranted to fully elucidate their respective therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted protein degradation | Revvity [revvity.com]
- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NC9 - Transglutaminase 2 Inhibitor small molecule (tool compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
On-Target Efficacy of PROTAC TG2 Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "PROTAC TG2 degrader-2" with alternative Transglutaminase 2 (TG2) inhibitors, supported by experimental data to validate its on-target effects. The data is presented to aid in the objective assessment of this PROTAC's performance in preclinical research settings, particularly in the context of ovarian cancer.
Comparative Analysis of TG2-Targeting Compounds
"this compound" is a selective, competitive degrader of Transglutaminase 2 (TG2)[1]. Unlike traditional inhibitors that merely block the enzymatic activity of a protein, PROTACs are engineered to induce the degradation of the target protein, in this case, TG2[2][3]. This guide compares the efficacy of "this compound" with two established small molecule inhibitors of TG2: Z-DON and ERW1041E.
| Compound | Type | Mechanism of Action | Potency | Cell Line Context |
| This compound | PROTAC Degrader | Induces proteasomal degradation of TG2 via VHL E3 ligase recruitment. | Kd > 100 μM[1] | Ovarian Cancer Cells (OVCAR5, SKOV3)[1] |
| Z-DON | Irreversible Inhibitor | Covalently binds to the active site cysteine of TG2. | IC50 ≈ 20 nM - 150 nM[4][5][6] | Recombinant TG2, various cell lines[4][7] |
| ERW1041E | Competitive Inhibitor | Active-site directed, acyl-donor substrate competitive inhibition. | IC50 = 1.6 μM (human TG2)[8] | Caco-2 cells, various in vivo models[9] |
Experimental Validation of On-Target Effects
The on-target effects of "this compound" are validated through a series of key experiments that demonstrate its ability to specifically degrade TG2 and consequently inhibit TG2-mediated cellular functions.
Western Blotting for TG2 Degradation
Objective: To quantify the reduction in cellular TG2 protein levels following treatment with "this compound".
Protocol:
-
Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR5, SKOV3) and grow to 70-80% confluency. Treat cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10 μM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (a structurally similar, inactive compound). To confirm proteasome-dependent degradation, a condition with a proteasome inhibitor (e.g., MG132) should be included[11].
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for TG2 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Wound Healing (Scratch) Assay for Cell Migration
Objective: To assess the functional consequence of TG2 degradation on cancer cell migration.
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in a 6-well plate and grow to form a confluent monolayer.
-
Scratch Formation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing "this compound," alternative inhibitors (Z-DON, ERW1041E), or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) until the wound in the control well is nearly closed.
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in validating the on-target effects of "this compound," the following diagrams illustrate the key signaling pathway, the experimental workflow, and the logical relationship of the validation process.
Figure 1. Mechanism of this compound action.
Figure 2. Workflow for validating on-target effects.
Figure 3. Logical flow of the validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ZDON ≥98% (HPLC), powder, transglutaminase 2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. „DON“ compounds - Inhibitors - Products - Zedira GmbH [zedira.com]
- 7. Inhibition of transglutaminase 2 mitigates transcriptional dysregulation in models of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Transglutaminase 2 activity inhibitors in monocytes in vitro and their effect in a mouse model for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. arvinas.com [arvinas.com]
- 11. pubs.acs.org [pubs.acs.org]
Validating PROTAC TG2 Degrader-2: The Crucial Role of Inactive Controls
In the rapidly advancing field of targeted protein degradation, the use of PROteolysis TArgeting Chimeras (PROTACs) offers a powerful therapeutic modality. These bifunctional molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A key molecule in this area is "PROTAC TG2 degrader-2" (also referred to as compound 7 in scientific literature), which has been developed to target Tissue Transglutaminase (TG2), a protein implicated in pathologies such as cancer.
To rigorously validate the mechanism of action of TG2 degrader-2, the use of a structurally similar but functionally inactive control is paramount. This guide provides a comparative analysis of this compound and its corresponding inactive control, detailing the experimental data that underscores the importance of such controls in PROTAC development.
Comparison of Active vs. Inactive PROTAC Performance
The definitive test of a PROTAC's intended mechanism is to compare its activity with a control molecule that is incapable of recruiting the E3 ligase. In the case of the VHL-based TG2 degrader-2, the inactive control (compound 13) is a diastereomer with an inverted configuration at the critical hydroxyproline (B1673980) residue, which abrogates its ability to bind to the Von Hippel-Lindau (VHL) E3 ligase.[1][2]
| Parameter | This compound (Compound 7) | Inactive Control (Compound 13) | Rationale for Comparison |
| Target Binding (Kd for TG2) | > 100 µM[1][3][4] | Not explicitly determined, but expected to be similar to the active PROTAC as the TG2-binding moiety is identical. | Demonstrates that both molecules can engage the target protein, isolating the effect of E3 ligase recruitment. |
| TG2 Degradation | Induces robust, concentration-dependent degradation of TG2 in ovarian cancer cell lines (OVCAR5 and SKOV3) at 6 hours.[1] | No degradation of TG2 observed at concentrations up to 10 µM.[1][2] | Confirms that the degradation of TG2 is dependent on the recruitment of the VHL E3 ligase. |
| Functional Effect (Cell Migration) | Significantly inhibits the migration of ovarian cancer cells in wound-healing and transwell migration assays.[3] | No effect on ovarian cancer cell migration.[1] | Links the degradation of TG2 to a specific cellular phenotype, which is absent with the inactive control. |
Experimental Validation Protocols
The following are detailed methodologies for the key experiments used to validate the activity and mechanism of this compound and its inactive control.
Western Blotting for TG2 Degradation
This assay is used to quantify the levels of the target protein (TG2) in cells following treatment with the PROTAC.
-
Cell Culture and Treatment: Ovarian cancer cell lines (OVCAR5 or SKOV3) are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound, the inactive control, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a suitable lysis buffer containing protease inhibitors. The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TG2. A primary antibody against a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading across lanes. Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software, and the levels of TG2 are normalized to the loading control. The percentage of TG2 degradation is calculated relative to the vehicle-treated control.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the binding affinity (dissociation constant, Kd) between the PROTAC and the target protein.
-
Sample Preparation: Recombinant human TG2 protein and the PROTAC compounds are dialyzed against the same buffer (e.g., PBS) to ensure buffer matching. The concentrations of the protein and the compounds are accurately determined.
-
ITC Experiment: The ITC instrument consists of a sample cell and a reference cell. The TG2 protein solution is placed in the sample cell, and the PROTAC solution is loaded into a syringe. The PROTAC solution is then titrated into the protein solution in a series of small injections.
-
Data Analysis: The heat change associated with each injection is measured. The binding isotherm generated from these heat changes is fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH). For TG2 degrader-2, the binding affinity was determined to be greater than 100 µM.[1][3][4]
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of TG2 degradation on the migratory capacity of cancer cells.
-
Cell Seeding and Monolayer Formation: Ovarian cancer cells (e.g., OVCAR5) are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" of a consistent width in the cell monolayer.
-
Treatment and Imaging: The cells are washed to remove detached cells and then treated with this compound, the inactive control, or a vehicle control. Images of the wound are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to quantify cell migration. A significant decrease in wound closure in the presence of the active PROTAC, but not the inactive control, indicates that TG2 degradation inhibits cell migration.[1]
Visualizing the PROTAC Mechanism and Validation Workflow
The following diagrams illustrate the mechanism of action of this compound and the logical workflow for its validation using an inactive control.
Caption: Mechanism of this compound Action.
Caption: Validation workflow comparing active and inactive PROTACs.
References
Selectivity Profile of PROTAC TG2 Degrader-2 Against the Transglutaminase Family
A Comparative Guide for Drug Discovery Professionals
This guide provides a detailed comparison of the selectivity of PROTAC TG2 degrader-2, a targeted protein degrader, against human transglutaminase 2 (TG2) and other members of the transglutaminase (TG) enzyme family. The data and protocols presented herein are intended to inform researchers on the specificity of this compound and provide methodologies for similar selectivity profiling studies.
Mechanism of Action: PROTAC-Mediated Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A PROTAC molecule consists of a ligand that binds the target protein (e.g., TG2), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This assembly forms a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] This event-driven mechanism allows for catalytic action and can offer improved selectivity compared to traditional inhibitors.[1]
Comparative Selectivity Data
While "this compound" (also known as compound 7) has been identified as a selective degrader of TG2, comprehensive selectivity data against other transglutaminase isoforms is not extensively available in the public literature.[2][3] The following table presents illustrative data to demonstrate a typical selectivity profile for a highly selective TG2 degrader. The values represent the half-maximal degradation concentration (DC50) after 24 hours of treatment in a relevant human cell line.
| Target Protein | Function | DC50 (nM) - Illustrative Data | Selectivity vs. TG2 (Fold) |
| Transglutaminase 2 (TG2) | Tissue repair, cell adhesion, apoptosis | 25 | 1x |
| Transglutaminase 1 (TG1) | Skin barrier formation | > 10,000 | > 400x |
| Transglutaminase 3 (TG3) | Hair follicle formation | > 10,000 | > 400x |
| Transglutaminase 4 (TG4) | Prostate function, semen coagulation | > 10,000 | > 400x |
| Transglutaminase 5 (TG5) | Epidermal differentiation | 8,500 | 340x |
| Transglutaminase 6 (TG6) | Neuronal function | > 10,000 | > 400x |
| Factor XIIIa (FXIIIa) | Blood coagulation | > 10,000 | > 400x |
Note: The data in this table is illustrative and intended to model the expected performance of a highly selective PROTAC. Actual values would need to be determined experimentally.
Experimental Protocols
The following protocols describe the key experiments required to generate the selectivity data presented above.
This protocol is used to quantify the reduction in protein levels for each transglutaminase isoform following treatment with the degrader.
a. Cell Culture and Treatment:
-
Culture human cell lines known to endogenously express multiple transglutaminase isoforms (e.g., HaCaT for TG1/TG3/TG5, SKOV3 for TG2) in their respective recommended media.
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound (from 1 nM to 10,000 nM) in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the degrader or vehicle.
-
Incubate the cells for a specified time course (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
b. Protein Lysate Preparation:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a BCA assay.
c. Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5-10 minutes.[5]
-
Load the samples onto a 4-15% SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies specific for TG2, TG1, TG3, etc., and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of each target protein to the loading control. The DC50 values are calculated by plotting the percentage of protein remaining against the log of the degrader concentration and fitting to a dose-response curve.
To confirm that degradation of the target protein leads to a functional consequence, a biochemical assay can be performed on lysates from treated cells. This measures the enzymatic activity of the remaining transglutaminase.
-
Prepare cell lysates from cells treated with the degrader or vehicle as described in the protocol above (steps 1a and 1b).
-
Use a commercially available transglutaminase activity assay kit (e.g., colorimetric or fluorescent).[7][8]
-
Typically, these assays measure the incorporation of a primary amine (e.g., biotinylated cadaverine (B124047) or monodansylcadaverine) into a glutamine-containing substrate.[9]
-
Add a standardized amount of protein lysate (e.g., 50 µg) to a 96-well plate.
-
Add the assay buffer, substrates, and calcium to initiate the reaction.
-
Incubate at 37°C for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction and measure the output (absorbance at 525 nm for colorimetric assays or fluorescence).[8]
-
Compare the activity in degrader-treated samples to the vehicle control to determine the percentage of remaining enzymatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro Crosslinking Reactions and Substrate Incorporation Assays for The Identification of Transglutaminase-2 Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. ptglab.com [ptglab.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of PROTAC TG2 Degraders for Cancer Research
A detailed analysis of "PROTAC TG2 degrader-2" and its analogues reveals key differences in their efficacy and cellular activity, providing valuable insights for researchers in oncology and drug development.
In the quest for novel cancer therapeutics, targeting Transglutaminase 2 (TG2) has emerged as a promising strategy. TG2 is a multifunctional enzyme implicated in tumor growth, metastasis, and drug resistance. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of TG2 represent a cutting-edge approach to neutralize its pro-tumorigenic functions. This guide provides a comprehensive comparison of "this compound" (also known as compound 7) with other notable PROTAC TG2 degraders, focusing on their performance backed by experimental data.
Mechanism of Action: Hijacking the Cellular Machinery for Protein Degradation
PROTAC TG2 degraders are heterobifunctional molecules designed to simultaneously bind to TG2 and an E3 ubiquitin ligase, a key component of the cell's protein disposal system. This induced proximity triggers the ubiquitination of TG2, marking it for degradation by the proteasome. This "event-driven" pharmacology allows for the catalytic degradation of the target protein, offering a significant advantage over traditional inhibitors that require sustained occupancy of the active site.
The PROTAC TG2 degraders discussed here, including compound 7 and its analogue compound 11, are von Hippel-Lindau (VHL) based degraders. This means they utilize a VHL ligand to recruit the VHL E3 ubiquitin ligase.
Performance Comparison of TG2 Degraders
The primary measure of a PROTAC's effectiveness lies in its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).
While the exact DC50 and Dmax values for "this compound" (compound 7) and its primary comparator, compound 11, are not explicitly detailed in the primary literature, their performance can be inferred from concentration-dependent and time-course western blot analyses from the seminal study by Valdivia et al. in the Journal of Medicinal Chemistry (2023).
| Degrader | Target | E3 Ligase Ligand | Key Findings in Ovarian Cancer Cell Lines (OVCAR5 & SKOV3) |
| This compound (Compound 7) | Transglutaminase 2 (TG2) | VHL | Induces significant, concentration-dependent degradation of TG2. Maximal degradation is observed at 6 hours with concentrations of 10 µM and higher.[1] |
| Compound 11 | Transglutaminase 2 (TG2) | VHL | Also induces robust, concentration-dependent degradation of TG2, with a similar kinetic profile to compound 7.[1] |
Key Observations from Experimental Data:
-
Concentration-Dependent Degradation: Both compound 7 and compound 11 demonstrated a clear dose-response relationship, with higher concentrations leading to more pronounced TG2 degradation in both OVCAR5 and SKOV3 ovarian cancer cell lines.[1]
-
Time-Dependent Degradation: The degradation of TG2 by both compounds was time-dependent, with the most significant reduction in protein levels occurring at the 6-hour time point.[1]
-
Proteasome-Dependent Mechanism: The degradation of TG2 was confirmed to be mediated by the proteasome. Treatment with the proteasome inhibitor MG132 prevented the degradation of TG2 by both compound 7 and compound 11. Furthermore, co-treatment with a VHL ligand competed with the PROTACs, thereby rescuing TG2 from degradation, confirming the VHL-dependent mechanism of action.[1]
Functional Impact on Cancer Cell Phenotypes
Beyond target degradation, the functional consequences of PROTAC-mediated TG2 removal are critical for their therapeutic potential. Both "this compound" and compound 11 have been shown to significantly impair key cancer cell functions.
| Functional Assay | This compound (Compound 7) | Compound 11 |
| Cell Migration | Potently inhibits migration of OVCAR5 and SKOV3 cells in wound-healing and transwell migration assays.[1] | Similarly inhibits migration of OVCAR5 and SKOV3 cells.[1] |
| Cell Adhesion | Significantly reduces the adhesion of cancer cells to fibronectin. | Shows a similar reduction in cell adhesion to fibronectin. |
These findings underscore the therapeutic potential of TG2 degradation in ovarian cancer by demonstrating a direct link between the removal of the TG2 protein and the inhibition of cellular processes crucial for metastasis.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Western Blotting for TG2 Degradation
This protocol is used to quantify the amount of TG2 protein in cells after treatment with PROTAC degraders.
Methodology:
-
Cell Culture and Treatment: Ovarian cancer cell lines (OVCAR5 and SKOV3) are cultured to 70-80% confluency and then treated with varying concentrations of the PROTAC TG2 degraders or DMSO (vehicle control) for specified time periods (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for TG2. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. TG2 levels are normalized to the loading control.
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" or gap created in a confluent cell monolayer.
Methodology:
-
Cell Seeding: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.
-
Treatment: The cells are washed to remove debris and then treated with the PROTAC TG2 degraders or a vehicle control.
-
Imaging: The wound area is imaged at different time points (e.g., 0 and 24 hours) using a microscope.
-
Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time.
Conclusion
"this compound" (compound 7) and its analogue, compound 11, are potent and effective degraders of TG2 in ovarian cancer cells. Both compounds demonstrate a clear, concentration- and time-dependent degradation of TG2 via a proteasome-dependent mechanism. Importantly, this degradation translates into significant functional effects, namely the inhibition of cancer cell migration and adhesion, which are critical processes in metastasis.
For researchers investigating the role of TG2 in cancer and developing novel therapeutics, these PROTACs offer valuable tools for the "chemical knockdown" of TG2. The choice between these degraders may depend on subtle differences in their off-target effects or pharmacokinetic properties, which warrant further investigation. The experimental protocols provided herein offer a framework for the rigorous evaluation of these and other novel TG2-targeting PROTACs.
References
Head-to-Head Comparison: PROTAC TG2 Degrader-2 vs. TG2 Antibodies for Targeting Transglutaminase 2
A Comparative Guide for Researchers and Drug Development Professionals
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a range of cellular processes and pathologies, including cancer and autoimmune diseases. Its diverse functions make it a compelling therapeutic target. This guide provides a head-to-head comparison of two distinct strategies for targeting TG2: the novel PROTAC TG2 degrader-2, a proteolysis-targeting chimera designed to induce TG2 degradation, and conventional TG2 antibodies, which aim to inhibit its function. This objective analysis is supported by available experimental data to empower researchers in selecting the most appropriate tool for their specific research needs.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and TG2 antibodies lies in their mechanism of action.
This compound operates via a novel degradation mechanism. This bifunctional molecule brings TG2 into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of TG2 by the proteasome.[1][2][3] This approach aims to eliminate the entire TG2 protein, thereby ablating all of its functions.[1][3]
TG2 Antibodies function primarily through inhibition. They bind to specific epitopes on the TG2 protein, which can modulate its enzymatic and non-enzymatic activities.[4][5] For instance, antibodies can inhibit the transamidating activity of TG2. Some anti-TG2 antibodies can also influence cellular processes by interacting with extracellular or cell-surface TG2, triggering intracellular signaling.[5]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and the general characteristics of TG2 antibodies. It is important to note that direct head-to-head studies are limited, and the data is compiled from separate investigations.
| Performance Metric | This compound (Compound 7) | TG2 Antibodies (General) | References |
| Binding Affinity (Kd) | > 100 μM | Variable (High affinity can be achieved) | [6] |
| Concentration for Effect | Up to 10 μM for TG2 reduction in cells | Variable depending on the antibody and assay | [6] |
| Time to Effect | Reduction in TG2 levels within 6 hours | Immediate to hours, depending on the downstream effect measured | [6] |
| Mechanism | Proteasome-dependent degradation | Inhibition of enzymatic activity, modulation of protein interactions | [2],[7] |
| Functional Outcome | This compound (in Ovarian Cancer Cells) | TG2 Antibodies (in various models) | References |
| Effect on TG2 Levels | Reduces cellular TG2 protein levels | No direct effect on protein levels, may alter conformation | [6] |
| Cell Migration | Inhibits migration of OVCAR5 and SKOV3 cells | Can induce cytoskeleton changes and affect cell adhesion | [6], |
| Cell Adhesion | Reduces adhesion of OVCAR5 and SKOV3 cells to fibronectin | Can modulate cell adhesion | [6], |
| Enzymatic Activity | Blocks TG2 enzymatic activity | Can have a dose-dependent inhibitory effect on transamidating activity | [8],[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for evaluating the effects of this compound and TG2 antibodies.
Western Blotting for TG2 Degradation
This protocol is used to quantify the reduction in cellular TG2 protein levels following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR5, SKOV3) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., up to 10 μM) for different time points (e.g., 6, 24 hours). Include a vehicle-only control. To confirm proteasome-dependent degradation, a condition with a proteasome inhibitor (e.g., MG132) can be included.[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against TG2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the TG2 signal to a loading control (e.g., GAPDH or β-actin).
Cell Migration Assay (Wound-Healing Assay)
This assay assesses the impact of the compounds on the migratory capacity of cells.
-
Cell Seeding: Grow a confluent monolayer of cells in a culture plate.
-
Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing either this compound, a TG2 antibody, or a vehicle control.
-
Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Mechanism of this compound.
Caption: Mechanism of TG2 Antibody Action.
Caption: Comparative Experimental Workflow.
Summary and Conclusion
The choice between this compound and TG2 antibodies depends heavily on the desired experimental outcome.
-
This compound offers a powerful approach for achieving a comprehensive and sustained knockdown of the TG2 protein. This is particularly advantageous for studying the full spectrum of TG2's biological roles and for therapeutic strategies where complete removal of the protein is desired.[1][3] The catalytic nature of PROTACs may also allow for efficacy at lower concentrations over time.
-
TG2 Antibodies are well-established tools for inhibiting specific functions of TG2, particularly its enzymatic activity. They are invaluable for studies aiming to dissect the roles of different TG2 domains or functions and for applications where transient or partial inhibition is sufficient. Their utility as diagnostic markers is also a significant aspect of their application.[4]
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-type 2 transglutaminase antibodies as modulators of type 2 transglutaminase functions: a possible pathological role in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elfid.unina.it [elfid.unina.it]
- 8. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC TG2 Degrader-2: Specificity and Performance in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC TG2 degrader-2, a selective degrader of Transglutaminase 2 (TG2), against relevant alternatives. It is designed to offer an objective overview of its performance, supported by experimental data, to aid in research and development decisions. While "this compound" is reported as a selective degrader, this guide also outlines the necessary experimental frameworks for rigorous cross-reactivity and specificity testing essential for the validation of any new targeted protein degrader.
Introduction to this compound
This compound (also referred to as compound 7 in some literature) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Transglutaminase 2 (TG2).[1] TG2 is a multifunctional enzyme implicated in various cellular processes, and its upregulation is associated with the progression of certain cancers, including ovarian cancer.[2] PROTACs represent a novel therapeutic modality that hijacks the cell's ubiquitin-proteasome system to eliminate target proteins, offering a distinct advantage over traditional inhibitors that only block a protein's function.[3][4]
This guide will compare the performance of this compound with a structurally similar analogue, PROTAC TG2 degrader-1 (compound 11), and its parental, non-degrader TG2 inhibitor, MT4.
Performance Data: TG2 Degradation and Binding Affinity
The efficacy of this compound has been evaluated in ovarian cancer cell lines, demonstrating its ability to induce the degradation of TG2 in a dose- and time-dependent manner.
Table 1: In Vitro TG2 Degradation in Ovarian Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | Time (hours) | % TG2 Degradation (relative to DMSO control) |
| This compound (Cpd 7) | OVCAR5 | 0.1 | 6 | Significant Degradation |
| 1 | 6 | Significant Degradation | ||
| 10 | 6 | ~75% | ||
| SKOV3 | 1 | 6 | Significant Degradation | |
| 10 | 6 | ~60% | ||
| PROTAC TG2 degrader-1 (Cpd 11) | OVCAR5 | 0.1 | 6 | Significant Degradation |
| 1 | 6 | Significant Degradation | ||
| 10 | 6 | ~80% | ||
| SKOV3 | 1 | 6 | Significant Degradation | |
| 10 | 6 | ~70% |
*Data from referenced studies show statistically significant degradation at these concentrations, with maximal degradation observed at 6 hours.[3][4]
Table 2: Binding Affinity to TG2
| Compound | Binding Affinity (Kd) to TG2 |
| This compound (Cpd 7) | > 100 µM |
| PROTAC TG2 degrader-1 (Cpd 11) | 68.9 µM |
| Parental TG2 Inhibitor (MT4) | 7.8 µM |
The data indicates that while the parental inhibitor MT4 has a strong binding affinity to TG2, the conjugation to the E3 ligase ligand in the PROTACs reduces this affinity.[3] Despite a weaker binding affinity, the catalytic nature of PROTACs allows them to effectively induce degradation of the target protein.
Cross-Reactivity and Specificity Testing: A Methodological Overview
While this compound is described as selective, comprehensive public data on its cross-reactivity against a broad panel of proteins is limited. Robust specificity testing is a critical step in the development of any PROTAC to ensure its safety and efficacy. The following outlines a recommended workflow for assessing the specificity of a PROTAC like TG2 degrader-2.
Global Proteomics for Unbiased Off-Target Identification
A global proteomics approach using mass spectrometry is the gold standard for identifying unintended protein degradation.
This unbiased approach allows for the identification of any proteins that are significantly downregulated upon treatment with the PROTAC, providing a comprehensive view of its specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments used to characterize this compound.
Western Blotting for TG2 Degradation
This protocol details the steps to quantify the degradation of TG2 in cell lysates.
Protocol Steps:
-
Cell Treatment: Plate ovarian cancer cells (e.g., OVCAR5, SKOV3) and treat with varying concentrations of this compound, a vehicle control (DMSO), and a negative control (an inactive epimer) for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for TG2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize TG2 levels to a loading control (e.g., β-actin).
Cell Migration Assay (Transwell Assay)
This assay assesses the functional impact of TG2 degradation on cancer cell migration.
Protocol Steps:
-
Cell Preparation: Culture ovarian cancer cells and pre-treat with this compound or controls for a specified time.
-
Transwell Setup: Place transwell inserts with an 8 µm pore size into a 24-well plate. Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the pre-treated cells in serum-free media into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours to allow for cell migration.
-
Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Analysis: Count the number of migrated cells in several random fields under a microscope. Compare the migration rates between different treatment groups.
Mechanism of Action: PROTAC-Mediated TG2 Degradation
This compound functions by forming a ternary complex between TG2 and an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL). This proximity induces the ubiquitination of TG2, marking it for degradation by the 26S proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC TG2 Degrader-2
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of PROTAC TG2 degrader-2, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards. The following procedures are designed to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information.
I. Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Not generally required if handled in a fume hood |
II. Primary Disposal Protocol (Mandatory)
The primary and mandatory method for the disposal of this compound is through your institution's certified hazardous waste management service.
Step-by-Step Primary Disposal Procedure:
-
Segregation : All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste : Pipette tips, gloves, empty vials, and other contaminated disposable materials.
-
Liquid Waste : Unused stock solutions and experimental media containing the degrader.
-
-
Containerization :
-
Place solid waste into a designated, clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain .[1]
-
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste: this compound" and the date of accumulation.[2]
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be away from incompatible materials.[2]
-
Collection : Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][2]
III. Optional Chemical Inactivation Protocols (For Research Purposes Only)
The following protocols for chemical inactivation are provided for research purposes and may be used as a supplementary step before collection by a waste management service. Always consult with your institution's EHS office before attempting any chemical inactivation of hazardous waste .[2] These procedures should be performed in a chemical fume hood with appropriate PPE.
A. Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method utilizes the oxidative properties of bleach to degrade the organic molecule.
Experimental Protocol:
-
Place the this compound waste solution in a suitable glass container within a chemical fume hood.
-
Slowly add a 1:5 to 1:10 volume of standard household bleach (typically 5.25% sodium hypochlorite) to the waste solution while stirring.[2] For example, for every 10 mL of waste, add 1-2 mL of bleach.
-
Caution : Be aware that mixing bleach with certain solvents, such as DMSO, can cause an exothermic reaction. Add the bleach slowly and with continuous stirring.[2]
-
Allow the mixture to react for a minimum of 2 hours to ensure degradation.
-
The resulting solution should still be treated as hazardous waste and disposed of through your institution's EHS office.[2]
B. Hydrolysis (Acid or Base)
This method involves breaking down the molecule using a strong acid or base.
Experimental Protocol for Base Hydrolysis:
-
In a chemical fume hood, place the waste solution in an appropriate glass container.
-
Slowly add 1 M Sodium Hydroxide (NaOH) to the solution while stirring until the pH is greater than 12.
-
Allow the mixture to stir at room temperature for at least 24 hours.[2]
-
Carefully neutralize the solution to a pH between 6 and 8 using 1 M Hydrochloric Acid (HCl).
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[2]
Experimental Protocol for Acid Hydrolysis:
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M Hydrochloric Acid (HCl) to the solution while stirring until the pH is less than 2.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution to a pH between 6 and 8 using 1 M Sodium Hydroxide (NaOH).
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.
IV. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.
-
Eye Contact : Rinse with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion : Rinse mouth with water and seek immediate medical attention.[1]
-
Spill : In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
For all emergencies, notify your laboratory supervisor and consult your institution's EHS office for further guidance.
References
Essential Safety and Operational Guide for Handling PROTAC TG2 Degrader-2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PROTAC TG2 degrader-2. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Compound Information and Storage
This compound is a selective, competitive degrader targeting Transglutaminase 2 (TG2).[1][2] It is essential to handle this compound with care, treating it as potentially hazardous.
| Parameter | Information |
| Chemical Name | This compound |
| Molecular Formula | C47H57N9O6S |
| Molecular Weight | 876.08 |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years.[1] |
| Storage (In solvent) | -80°C for up to 6 months; -20°C for up to 1 month.[1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for potent small molecules and information on other PROTACs suggest that this compound should be handled in a well-ventilated area.[3]
Potential Hazards:
-
The toxicological properties of this compound have not been fully investigated.
-
Similar to other research-grade chemical compounds, it should be treated as potentially hazardous.
-
PROTACs, in general, can be harmful if swallowed and may be toxic to aquatic life with long-lasting effects.[4]
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3] |
| Body Protection | Lab coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[3] |
| Respiratory Protection | If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Operational Plan for Handling and Use
A systematic approach is crucial when working with this compound to ensure safety and experimental integrity.
Experimental Workflow for Handling:
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4] All work should be conducted in a certified chemical fume hood.
-
Weighing: When weighing the solid form of this compound, do so with care to minimize the generation of dust.
-
Solubilization: Prepare solutions in a fume hood. For stock solutions, consider solvents like DMSO. Once prepared, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[2]
-
Experimentation: During your experiment, continue to wear all required PPE.
-
Decontamination: After use, thoroughly decontaminate all surfaces and equipment that came into contact with the compound.
-
Storage: Store the compound and its solutions according to the recommended conditions in the table above.
Disposal Plan
Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure laboratory safety. Never dispose of this chemical down the drain or in the general trash.[5]
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Waste Segregation: Separate waste streams to ensure proper disposal.
-
Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., gloves, weigh boats, pipette tips) in a designated, sealed container for chemical waste.[4]
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and sealed waste container.[4] Do not mix with incompatible waste.
-
-
Container Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any solvents used.
-
Storage of Waste: Store waste containers in a designated and properly ventilated satellite accumulation area until they are collected for disposal.
-
Spill Management: In the event of a spill, prevent it from spreading. For liquid spills, use an absorbent material like vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4] Collect all cleanup materials in a sealed container for hazardous waste and decontaminate the area.
-
Final Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[4][5]
Mechanism of Action: PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to target and degrade specific proteins.[4][6]
Signaling Pathway:
The PROTAC molecule, in this case, this compound, acts as a bridge, simultaneously binding to the target protein (Transglutaminase 2) and an E3 ubiquitin ligase.[6] This proximity induces the E3 ligase to tag the TG2 protein with ubiquitin molecules. The polyubiquitinated TG2 is then recognized and degraded by the proteasome, the cell's natural protein disposal machinery.[6] The PROTAC molecule itself is not degraded and can then proceed to target another TG2 protein molecule.[6]
References
- 1. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deletion or Inhibition of Astrocytic Transglutaminase 2 Promotes Functional Recovery after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Are transglutaminase 2 inhibitors able to reduce gliadin-induced toxicity related to celiac disease? A proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
